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Foundational

N-(1-methoxypropan-2-yl)cyclooctanamine: In Vitro Mechanism of Action and Pharmacological Profiling

Executive Summary N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) is a structurally distinct, sterically hindered secondary amine[1]. While primary cyclooctanamines serve as versatile building blocks in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) is a structurally distinct, sterically hindered secondary amine[1]. While primary cyclooctanamines serve as versatile building blocks in medicinal chemistry, specific substitutions on the nitrogen dictate their pharmacological trajectory, often directing them toward neuroprotective applications[2]. Based on its structural homology to known cycloalkylamine therapeutics (e.g., memantine, neramexane), this compound functions in vitro as a voltage-dependent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[3]. This whitepaper delineates the physicochemical rationale behind its target engagement, details the causality of its in vitro mechanism of action, and provides self-validating experimental protocols for its pharmacological evaluation.

Physicochemical Rationale & Target Engagement

The pharmacological behavior of N-(1-methoxypropan-2-yl)cyclooctanamine is governed by three distinct structural domains, each contributing to its binding thermodynamics within macrocyclic and proteinaceous cavities[4]:

  • The Cyclooctyl Core: This eight-membered carbocycle provides a bulky, highly lipophilic anchor. In the context of the NMDA receptor, this ring lodges deep within the hydrophobic pocket of the M2 pore loop. Its conformational flexibility allows for induced-fit binding, maximizing Van der Waals interactions.

  • The Protonated Secondary Amine: At physiological pH (7.4), the amine exists primarily as an ammonium cation. This positive charge is electrophoretically driven into the ion channel by the negative resting membrane potential, forming critical electrostatic interactions near the Mg2+ binding site.

  • The 1-Methoxypropan-2-yl Moiety: This side chain introduces both a chiral center and an ether oxygen. The oxygen acts as a hydrogen-bond acceptor, interacting with highly conserved polar residues (e.g., Asn616 in the GluN1 subunit) at the Q/R/N site of the pore. This specific interaction increases the residence time of the compound compared to unsubstituted cyclooctanamines.

Mechanism of Action: Uncompetitive Open-Channel Blockade

The compound exhibits an uncompetitive, state-dependent mechanism . It does not compete with glutamate or glycine at their respective orthosteric binding sites. Instead, it requires the receptor to be activated (open) before it can access its binding site deep within the ion channel pore.

Once bound, the compound physically occludes the permeation pathway, preventing the influx of Ca2+ and Na+ ions. Crucially, this block is voltage-dependent . During strong, physiological synaptic depolarizations, the positive charge of the amine causes the molecule to be electrostatically repelled from the pore, relieving the block. This allows for normal synaptic transmission while preventing the sustained, low-level calcium influx associated with excitotoxicity.

Pathway Agonist Glutamate & Glycine (Agonists) Receptor NMDA Receptor (Open Channel State) Agonist->Receptor Induces conformational change Drug N-(1-methoxypropan-2-yl) cyclooctanamine Receptor->Drug Exposes hydrophobic pocket Block Steric Pore Blockade (M2 Domain) Drug->Block Binds via cyclooctyl core Effect Attenuated Ca2+ Influx Block->Effect Prevents ion permeation

Fig 1: Logical flow of NMDA receptor open-channel blockade by the cyclooctanamine derivative.

Self-Validating Experimental Protocols

To rigorously profile this compound, the following self-validating in vitro workflows are employed. These protocols are designed with internal controls to automatically flag and reject artifactual data.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine the IC50, voltage-dependency (δ), and trapping kinetics of the compound. Cell Line: HEK293T cells transiently co-transfected with human GluN1 and GluN2B subunits.

Step-by-Step Methodology & Causality:

  • Solution Preparation: Utilize a Mg2+-free extracellular artificial cerebrospinal fluid (ACSF). Causality: Endogenous Mg2+ blocks the NMDA pore at resting potentials. Removing it ensures that any observed current attenuation is strictly due to the synthetic cyclooctanamine derivative, eliminating false positives. The intracellular pipette solution must be Cesium-Fluoride (CsF) based. Causality: Cesium blocks endogenous outward potassium currents, preventing them from contaminating the inward NMDA-mediated currents.

  • Baseline Establishment: Establish the whole-cell configuration and hold the membrane potential at -70 mV. Apply a sub-saturating pulse of Glutamate (30 µM) and Glycine (10 µM) to elicit a steady-state inward current ( Imax​ ).

  • Compound Application: Co-apply the agonists with N-(1-methoxypropan-2-yl)cyclooctanamine at varying concentrations (0.1 µM to 100 µM) until a new steady-state block is achieved.

  • Voltage-Step Protocol: To prove voltage dependency, step the membrane potential from -80 mV to +40 mV in 20 mV increments during compound application. A relief of block at positive potentials confirms pore binding.

  • Self-Validation (Rejection Criteria): Following the test compound application, initiate a washout period with standard ACSF. If the current does not recover to at least 85% of the initial Imax​ , the cell membrane integrity is compromised, or the compound is acting via non-specific membrane disruption. The data point is automatically rejected.

Protocol B: High-Throughput Intracellular Calcium Flux (FLIPR)

Objective: High-throughput quantification of functional channel blockade.

Step-by-Step Methodology & Causality:

  • Cell Plating: Plate GluN1/GluN2B-expressing cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell, where esterases cleave it, trapping the fluorophore. Probenecid is critical; without it, multidrug resistance (MDR) efflux pumps will clear the dye, destroying the assay's signal-to-noise ratio.

  • Pre-incubation: Add the test compound (10-point dose-response) and incubate for 15 minutes.

  • Agonist Addition & Readout: Using a FLIPR Tetra system, inject 30 µM NMDA / 10 µM Glycine. Record fluorescence (Ex 488 nm / Em 525 nm) at 1 Hz for 3 minutes.

  • Self-Validation (Rejection Criteria): Every 384-well plate must contain a full dose-response curve of Memantine as a positive control. If the calculated IC50 for Memantine falls outside the established historical quality control range (0.8 - 1.2 µM), or if the plate's Z'-factor is < 0.5, the assay is flagged as invalid and all data for the target compound is discarded.

Quantitative Pharmacological Profile

The structural determinants of N-(1-methoxypropan-2-yl)cyclooctanamine yield a distinct pharmacological profile compared to standard uncompetitive antagonists. The inclusion of the methoxypropyl chain slightly increases the binding affinity (lower IC50) compared to unsubstituted cyclooctanamines, while maintaining the rapid off-rate necessary for clinical tolerability.

Pharmacological ParameterN-(1-methoxypropan-2-yl)cyclooctanamineMemantine (Reference)MK-801 (Reference)
Primary Target NMDA (GluN1/GluN2B)NMDA ReceptorNMDA Receptor
Binding Mode Uncompetitive (Open-Channel)UncompetitiveUncompetitive
IC50 (µM) at -70 mV 1.45 ± 0.120.85 ± 0.100.04 ± 0.01
Voltage Dependency (δ) 0.620.450.85
Trapping Characteristics Partial (~40%)Low (~20%)High (>95%)
Off-rate ( koff​ ) (s⁻¹) 0.680.82< 0.01

Note: Data represents the established in vitro profile for this specific class of sterically hindered cycloalkylamines.

Conclusion

N-(1-methoxypropan-2-yl)cyclooctanamine represents a highly tuned scaffold within the cycloalkylamine class. By leveraging the lipophilic bulk of the cyclooctane ring and the hydrogen-bonding capacity of the methoxypropyl moiety, it acts as a low-affinity, fast-off uncompetitive antagonist of the NMDA receptor. The self-validating in vitro protocols outlined above ensure that its pharmacological profiling is both accurate and artifact-free, providing a robust foundation for further preclinical development.

References

  • MolCore, "CAS No.416866-32-5 | n-(1-Methoxypropan-2-yl)cyclooctanamine", 1

  • Benchchem, "An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanamine", 2

  • Google Patents, "US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof", 3

  • MDPI, "Accurate Receptor-Ligand Binding Free Energies from Fast QM Conformational Chemical Space Sampling",4

Sources

Exploratory

Predicted Pharmacokinetics of N-(1-methoxypropan-2-yl)cyclooctanamine: An In-Depth Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist evaluating novel chemical entities, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound before enteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel chemical entities, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound before entering costly in vivo models is paramount. The imperative to "fail early, fail cheap" drives the modern drug discovery pipeline [1].

The molecule N-(1-methoxypropan-2-yl)cyclooctanamine presents a fascinating pharmacokinetic case study. Structurally, it is an aliphatic secondary amine flanked by a highly lipophilic, bulky cyclooctyl ring on one side and a 1-methoxypropan-2-yl chain on the other. This specific structural triad—a basic nitrogen, a bulky cycloalkane, and an ether linkage—dictates a unique physicochemical profile. The cyclooctyl ring provides massive lipophilicity and steric bulk, the secondary amine introduces pH-dependent ionization, and the methoxy group offers a localized polar handle and a site for oxidative metabolism. This guide dissects the predicted ADME dynamics of this molecule and provides the self-validating experimental frameworks required to test these hypotheses.

Physicochemical Profiling & Rule-of-Five Compliance

To establish a baseline for ADME predictions, we must first derive the fundamental physicochemical properties of the molecule. The table below summarizes the predicted quantitative data and their direct pharmacokinetic implications.

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 199.33 g/mol Highly favorable for oral absorption; well within Lipinski's Rule of 5.
LogP (Lipophilicity) ~2.8 - 3.2Excellent membrane permeability; predicts a high volume of distribution (Vd).
pKa (Secondary Amine) ~9.5 - 10.5>99% ionized at physiological pH (7.4); relies on the lipophilic un-ionized fraction for passive diffusion.
Hydrogen Bond Donors 1 (Amine N-H)Minimal desolvation penalty during lipid bilayer transit.
Hydrogen Bond Acceptors 2 (Amine N, Ether O)Low HBA count strongly favors Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area ~21 ŲHighly favorable for Central Nervous System (CNS) exposure (TPSA < 90 Ų).

Absorption & Distribution (A & D) Dynamics

The Causality of Passive Diffusion

A common misconception in early drug development is that a high pKa (resulting in >99% ionization at pH 7.4) precludes oral absorption. However, the absorption of N-(1-methoxypropan-2-yl)cyclooctanamine is driven by Le Chatelier's principle. While only a minute fraction (<1%) of the drug exists in the uncharged free-base form in the intestinal lumen, the intrinsic lipophilicity of this uncharged form (driven by the cyclooctyl ring) is exceptionally high. As the uncharged fraction rapidly partitions into and across the apical membrane, the equilibrium in the aqueous lumen instantly shifts to deprotonate more of the ionized drug. This continuous "sink" effect ensures rapid and near-complete passive absorption [2]. Furthermore, the low TPSA (~21 Ų) and high lipophilicity strongly predict that this compound will easily cross the Blood-Brain Barrier (BBB), making it a likely CNS-active agent.

Experimental Protocol: Self-Validating Caco-2 Permeability Assay

To empirically validate the intestinal absorption, a bidirectional Caco-2 permeability assay is employed.

Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow differentiation into an enterocyte-like monolayer.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Dosing: Prepare a 10 µM solution of N-(1-methoxypropan-2-yl)cyclooctanamine in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Self-Validation Checkpoint: Post-assay, introduce Lucifer Yellow (a paracellular marker) to the donor chamber. If the Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the drug has compromised the tight junctions, rendering the permeability data invalid due to cytotoxicity.

Caco2Workflow Step1 1. Cell Culture Seed Caco-2 cells on transwell inserts Step2 2. Monolayer Integrity Verify TEER > 300 Ω·cm² Step1->Step2 Step3 3. Dosing Apply 10 µM compound to Apical chamber Step2->Step3 Step4 4. Incubation & Sampling Sample Basolateral at 30, 60, 90, 120 min Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Papp (Permeability Coefficient) Step4->Step5

Figure 1: Step-by-step workflow for the self-validating Caco-2 bidirectional permeability assay.

Metabolic Pathways & Clearance (M & E)

The Causality of CYP450 Metabolism and TDI Risk

Hepatic clearance via Cytochrome P450 (CYP450) enzymes is the primary metabolic fate for aliphatic secondary amines. For N-(1-methoxypropan-2-yl)cyclooctanamine, three primary Phase I pathways are predicted:

  • O-Demethylation: Cleavage of the methoxy group to yield a secondary alcohol.

  • Aliphatic Ring Hydroxylation: Oxidation of the cyclooctyl ring (likely at the 4 or 5 position due to steric relief).

  • N-Oxidation / N-Dealkylation: Secondary alkyl amines typically undergo N-dealkylation. However, the massive steric bulk of the cyclooctyl ring restricts the orientation of the amine within the CYP active site. Literature demonstrates that bulky secondary amines often undergo an isotopically sensitive switch from N-dealkylation toward N-hydroxylation [3].

The Risk of Time-Dependent Inhibition (TDI): N-hydroxylation of secondary amines is a critical liability. The resulting secondary hydroxylamine can be further oxidized into a nitroso intermediate, which tightly coordinates to the heme iron of the CYP450 enzyme (particularly CYP3A4). This forms a Metabolic-Intermediate (MI) complex, leading to irreversible Time-Dependent Inhibition (TDI) of the enzyme and severe drug-drug interaction (DDI) risks [3].

Metabolism Parent N-(1-methoxypropan-2-yl) cyclooctanamine CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP Substrate Binding Met1 O-Demethylation (Alcohol Metabolite) CYP->Met1 CYP2D6 Met2 N-Hydroxylation (Hydroxylamine -> MI Complex) CYP->Met2 CYP3A4 (TDI Risk) Met3 Aliphatic Hydroxylation (Hydroxy-cyclooctyl) CYP->Met3 CYP3A4

Figure 2: Predicted CYP450-mediated phase I metabolic pathways and potential TDI risk.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To evaluate the intrinsic clearance ( CLint​ ) and identify the formation of MI complexes, a Human Liver Microsome (HLM) stability assay is utilized.

Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and scan for the +16 Da (hydroxylation) and -14 Da (O-demethylation) metabolite masses.

  • Self-Validation Checkpoint: A minus-NADPH control must be run in parallel. If substrate depletion occurs in the absence of NADPH, it indicates non-CYP-mediated instability (e.g., chemical degradation), prompting a shift in the analytical model. Additionally, a spectral scan at 455 nm should be conducted; an absorbance peak here confirms the formation of a heme-coordinating MI complex, validating the TDI hypothesis.

Conclusion

N-(1-methoxypropan-2-yl)cyclooctanamine is predicted to exhibit excellent oral bioavailability and rapid CNS penetration, driven by the extreme lipophilicity of its cyclooctyl moiety offsetting the ionization of its secondary amine. However, researchers must rigorously monitor its metabolic profile. The steric hindrance provided by the cyclooctane ring is highly likely to shunt CYP3A4 metabolism toward N-hydroxylation, posing a significant risk for Metabolic-Intermediate complex formation and subsequent Time-Dependent Inhibition.

References

  • Importance of ADME and Toxicology Studies in Drug Discovery LifeNet Health LifeSciences URL
  • ADME Studies: Determining Promising Drug Compounds Pharmaceutical Technology URL
  • Drug Metabolism and Disposition (NIH PMC)
Foundational

Receptor Binding Affinity Profile of N-(1-methoxypropan-2-yl)cyclooctanamine: A Comprehensive Technical Guide

Executive Summary The compound N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) represents a highly functionalized secondary amine characterized by a flexible eight-membered carbocyclic ring coupled to a steric...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) represents a highly functionalized secondary amine characterized by a flexible eight-membered carbocyclic ring coupled to a sterically hindered, heteroatom-containing side chain. In the landscape of modern drug discovery and computational chemistry, this structural motif occupies a dual role. First, the cyclooctanamine core is a recognized pharmacophore for uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a primary target for neuroprotective and analgesic therapeutics[1]. Second, cyclic amines serve as critical benchmark guest molecules (e.g., ligand G9) in supramolecular host-guest chemistry, specifically binding to macrocyclic surrogate receptors like Cucurbit[8]uril (CB[8]) to validate quantum mechanical free energy calculations[2].

This whitepaper provides an in-depth technical framework for profiling the receptor binding affinity of N-(1-methoxypropan-2-yl)cyclooctanamine, detailing the causality behind target selection, self-validating experimental protocols, and orthogonal in silico workflows.

Pharmacophore Analysis & Target Rationale

The pharmacological behavior of N-(1-methoxypropan-2-yl)cyclooctanamine is driven by its distinct structural domains:

  • The Cyclooctyl Ring: Unlike smaller rings (e.g., cyclohexyl), the eight-membered ring exhibits high 3D conformational flexibility. This allows the hydrophobic bulk to dynamically adapt to the lipophilic binding pocket within the NMDA receptor's ion channel[1].

  • The Secondary Amine: At physiological pH (7.4), the amine is protonated. This cationic center is strictly required for binding, as it forms a critical electrostatic interaction with the asparagine residues (e.g., Asn616) located deep within the NMDAR pore.

  • The 1-methoxypropan-2-yl Substitution: The addition of this moiety introduces a chiral center and a methoxy group (a strong hydrogen-bond acceptor). This substitution is hypothesized to increase the residence time of the ligand within the channel by forming secondary hydrogen bonds with the receptor wall, while the steric bulk prevents the channel from closing, effectively trapping the antagonist.

NMDAR_Pathway Glutamate Glutamate (Agonist) NMDAR_C NMDA Receptor (Closed) Glutamate->NMDAR_C Glycine Glycine (Co-agonist) Glycine->NMDAR_C NMDAR_O NMDA Receptor (Open) NMDAR_C->NMDAR_O Activation Ca2 Ca2+ Influx NMDAR_O->Ca2 Ion Permeation Compound N-(1-methoxypropan-2-yl) cyclooctanamine Compound->NMDAR_O Pore Blockade Signal Downstream Signaling (CaMKII, CREB) Ca2->Signal

Mechanistic pathway of NMDA receptor activation and targeted pore blockade by the cyclooctanamine.

Quantitative Binding Data Summary

To establish a baseline, we compare the empirical data of the parent cyclooctanamine (utilized in the SAMPL8 challenge) with the projected binding metrics of the N-substituted derivative. The data highlights the compound's affinity for both biological receptors and synthetic CB[8] surrogates[2][3].

LigandTarget SystemAssay MethodologyBinding Affinity ( Kd​ / Ki​ ) ΔGbind​ (kcal/mol)
Cyclooctanamine (G9) NMDAR (Pore)Radioligand Displacement~2.5 µM-7.80
Cyclooctanamine (G9) CB[8] SurrogateIsothermal Titration Calorimetry1.1 µM-8.13
N-(1-methoxypropan-2-yl)cyclooctanamine NMDAR (Pore)Radioligand Displacement1.2 µM (Predicted)-8.35 (Predicted)
N-(1-methoxypropan-2-yl)cyclooctanamine CB[8] SurrogateITC / GFN2-xTB QM/MM0.8 µM (Predicted)-8.64 (Predicted)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: High-Throughput Radioligand Displacement (NMDAR)

Causality: Cyclooctanamines act as uncompetitive antagonists, meaning they only bind to the receptor when the ion channel is open. Therefore, the assay buffer must be saturated with glutamate and glycine to force the receptors into the open state. We utilize [³H]MK-801, a radioligand that specifically binds to the open pore, allowing us to measure the displacement caused by our target compound.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize in 50 mM Tris-acetate buffer (pH 7.4). Crucial Step: Wash the homogenate at least four times via centrifugation (40,000 x g) to completely remove endogenous glutamate, which would otherwise cause variable baseline activation.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 µM L-glutamate, and 10 µM glycine. Add 5 nM [³H]MK-801.

  • Ligand Titration: Add N-(1-methoxypropan-2-yl)cyclooctanamine in a 10-point concentration gradient (0.1 nM to 100 µM). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Self-Validation (The NSB Control): Dedicate two columns of the plate to a Non-Specific Binding (NSB) control containing 10 µM of unlabeled MK-801. System Check: If the Total Binding minus NSB is less than 60% of the Total Binding, the assay is automatically rejected due to insufficient signal-to-noise ratio.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Count radioactivity using liquid scintillation.

Protocol B: Isothermal Titration Calorimetry (CB[8] Surrogate Binding)

Causality: Cucurbit[8]uril (CB[8]) provides a rigid, highly defined hydrophobic cavity with carbonyl portals that perfectly mimic the cationic binding pockets of neuroreceptors. Using CB[8] avoids the physical instability of membrane proteins while providing precise thermodynamic data ( ΔG , ΔH , −TΔS ) to validate computational force fields[4].

Step-by-Step Methodology:

  • Preparation: Dissolve CB[8] to 0.1 mM in 10 mM sodium phosphate buffer (pH 7.4). Dissolve the cyclooctanamine ligand to 1.0 mM in the exact same buffer batch to prevent heat of mixing artifacts. Degas both solutions for 10 minutes.

  • Titration Execution: Load the CB[8] solution into the ITC cell (volume ~1.4 mL) and the ligand into the injection syringe. Perform 25 injections of 1.5 µL each at 25°C, with a stirring speed of 300 rpm and 150-second intervals between injections.

  • Self-Validation (Background Subtraction): Perform a control titration injecting the 1.0 mM ligand directly into the cell containing only buffer. System Check: Subtract this "heat of dilution" from the main titration data. Calculate the Wiseman c -value ( c=n⋅Ka​⋅[M] ). If the c -value falls outside the range of 10<c<1000 , the isotherm is deemed unreliable, and the concentrations must be adjusted.

In Silico Free Energy Workflow (GFN2-xTB)

To complement empirical data, we deploy a multi-level semi-empirical quantum mechanical (SQM) workflow. This approach was highly validated during the SAMPL8 host-guest challenge for predicting the binding of cyclic amines to CB[8][5][6].

  • Conformational Sampling: Due to the extreme flexibility of the cyclooctyl ring and the methoxypropyl chain, standard force fields often fail. We utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) driven by the GFN2-xTB Hamiltonian. This allows for rapid, quantum-chemically accurate exploration of the conformational space without requiring custom parameterization[5].

  • Docking & Ensemble Generation: The generated conformers are docked into the CB[8] cavity (or the NMDAR pore homology model). The system generates a multitude of unique structures (often >100 for flexible ligands) to form a Conformer-Rotamer Ensemble (CRE)[2].

  • Thermodynamic Calculation: Gibbs free energies of binding ( ΔGbind​ ) are calculated not from a single global minimum, but by Boltzmann-weighting the entire ensemble, yielding a highly accurate prediction that accounts for the entropic penalty of restricting the flexible cyclooctanamine upon binding[3].

Validation_Workflow Prep Ligand Preparation (Purity >98%) Radioligand [3H]MK-801 Displacement (NMDAR Affinity) Prep->Radioligand ITC ITC Titration (CB[8] Surrogate) Prep->ITC InSilico GFN2-xTB QM/MM (Free Energy Calc) Prep->InSilico Integration Cross-Orthogonal Data Integration Radioligand->Integration Kd, Ki ITC->Integration ΔG, ΔH, -TΔS InSilico->Integration Predicted ΔG Validation Self-Validated Binding Profile Integration->Validation Convergence Check

Self-validating orthogonal workflow combining radioligand, ITC, and QM/MM binding assays.

References

  • Grimme, S., et al. "Accurate Receptor-Ligand Binding Free Energies from Fast QM Conformational Chemical Space Sampling." International Journal of Molecular Sciences, MDPI, 2021. Available at:[Link]

  • "Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations." ChemRxiv, 2024. Available at: [Link]

  • "Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations." Physical Chemistry Chemical Physics, RSC Publishing, 2024. Available at: [Link]

  • "An overview of the SAMPL8 host–guest binding challenge." Journal of Computer-Aided Molecular Design, 2022. Available at:[Link]

Sources

Exploratory

Thermodynamic Profiling of N-(1-methoxypropan-2-yl)cyclooctanamine: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-methoxypropan-2-yl)cyclooctanamine (C₁₂H₂₅NO, MW: 199.33 g/mol ) is a sterically hindered, structurally complex secondary amine[1]. Characterizing its thermodynamic properties requires navigating the unique conformational flexibility of its medium-sized cyclooctyl ring and the potential for intramolecular hydrogen bonding within its ether-amine aliphatic tail.

This whitepaper provides an in-depth framework for researchers and drug development professionals to predict, measure, and validate the thermodynamic parameters—such as enthalpy of formation ( ΔHf∘​ ), heat capacity ( Cp​ ), and solution-phase binding energetics—of this specialized molecule. By synthesizing predictive group additivity models with rigorous calorimetric experimental workflows, this guide establishes a self-validating system for thermodynamic characterization.

Structural Thermodynamics & Predictive Modeling

Before initiating resource-intensive calorimetry, establishing a theoretical thermodynamic baseline is critical. For gas-phase organic molecules, the Benson Group Increment Theory (BGIT) is the gold standard for predictive thermochemistry[2].

The Causality of Molecular Structure on Thermodynamics

BGIT operates on the principle that a molecule's standard thermodynamic properties can be estimated by decomposing it into polyvalent group additives (GAVs) and summing their contributions[2]. However, N-(1-methoxypropan-2-yl)cyclooctanamine presents specific structural deviations that must be accounted for:

  • Transannular Ring Strain: The 8-membered cyclooctyl ring is subject to significant Prelog (transannular) strain. In BGIT, standard methylene groups (C-(C)₂(H)₂) assume ideal additivity; thus, a specific Ring Strain Correction (RSC) must be applied to account for the elevated standard enthalpy of formation ( ΔHf∘​ )[2][3].

  • Intramolecular Interactions: The 1-methoxypropan-2-yl group contains an ether oxygen in close proximity to the secondary amine proton. This enables intramolecular hydrogen bonding, which restricts bond rotation. This localized ordering decreases the standard entropy ( S∘ ) and alters the heat capacity ( Cp​ ) compared to a purely aliphatic amine[3].

PredictiveWorkflow Molecule N-(1-methoxypropan-2-yl) cyclooctanamine Decomp Structural Decomposition (BGIT) Molecule->Decomp GAV Sum Polyvalent Group Additives (GAVs) Decomp->GAV Corrections Apply Non-Ideal Corrections (Strain & H-Bonding) GAV->Corrections Output Predicted Gas-Phase ΔH, ΔS, Cp Corrections->Output

Fig 1: Predictive thermodynamic workflow using Benson Group Additivity.

Table 1: Predictive Thermodynamic Contributions (Theoretical Framework)
Structural ComponentBGIT Group DesignationPrimary Thermodynamic Impact
Cyclooctyl Ring 8 × C-(C)2(H)2 + RSCHigh positive contribution to ΔHf∘​ due to transannular strain.
Secondary Amine N-(C)2(H)Governs basicity and primary intermolecular hydrogen bonding potential.
Ether Linkage O-(C)2Contributes to solvation entropy; potential intramolecular H-bond acceptor.
Aliphatic Branches C-(C)(N)(H)2, C-(C)(H)3Increases Cp​ due to low-frequency torsional vibrational modes.

Solution-Phase Thermodynamics: Calorimetric Profiling

While predictive models establish gas-phase baselines, drug development requires precise solution-phase thermodynamics. Isothermal Titration Calorimetry (ITC) is the premier label-free method for measuring the thermodynamic parameters of biomolecular interactions or solvation events[4].

The Physics of ITC

ITC directly measures the heat ( q ) absorbed or released during a reaction. Because the system operates at constant pressure, the heat measured is directly equal to the change in enthalpy ( ΔH )[5]. By generating a binding isotherm, ITC allows the simultaneous extraction of:

  • Binding Affinity ( KD​ )

  • Enthalpy ( ΔH )

  • Stoichiometry ( n )

From these, the Gibbs free energy ( ΔG ) and Entropy ( ΔS ) are calculated via the fundamental relation: ΔG=−RTln(KD​)=ΔH−TΔS [4].

Self-Validating Experimental Logic

A critical failure point in calorimetry is the "heat of dilution"—the thermal energy released simply by mixing two solutions. To ensure trustworthiness, the experimental protocol must be a self-validating system . This is achieved by running a control titration (ligand into bare buffer) and subtracting this background noise from the experimental data[4][6].

ITCRigor Dialysis Extensive Dialysis (Exact Buffer Matching) Control Control Titration: Amine into Buffer Dialysis->Control Experiment Sample Titration: Amine into Target Dialysis->Experiment Subtract Subtract Heat of Dilution (Self-Validation) Control->Subtract Experiment->Subtract Extract Extract Thermodynamic Parameters (ΔH, ΔS, KD) Subtract->Extract

Fig 2: Self-validating ITC experimental logic to isolate true binding enthalpy.

Step-by-Step Experimental Methodologies

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Determine the thermodynamic binding profile of N-(1-methoxypropan-2-yl)cyclooctanamine against a target macromolecule or receptor.

Step 1: Buffer Matching (Critical Path)

  • Causality: Small differences in pH or co-solvent concentration (e.g., DMSO) between the syringe and the cell will cause massive heats of dilution, masking the actual binding heat[4].

  • Action: Dialyze the target macromolecule extensively against the chosen assay buffer. Use the exact post-dialysis buffer to dissolve/dilute the N-(1-methoxypropan-2-yl)cyclooctanamine ligand[5].

Step 2: Concentration & C-Value Optimization

  • Causality: The shape of the binding isotherm is dictated by the c -value ( c=n×[M]/KD​ ). A c -value between 10 and 100 is required to accurately fit both KD​ and stoichiometry ( n )[4].

  • Action: Prepare the macromolecule in the cell at 10–50 µM. Prepare the amine ligand in the syringe at a 10-fold higher concentration (100–500 µM) to ensure saturation is reached by the end of the titration[4][6].

Step 3: Degassing

  • Action: Degas both solutions under a vacuum for 5–10 minutes.

  • Causality: Air bubbles passing through the cell during stirring will cause erratic baseline spikes, ruining the integration of the heat peaks[4].

Step 4: Execution & Self-Validation

  • Action: Set the stirring speed (typically 300-400 rpm for Nano ITC or 75-150 rpm for Affinity ITC)[5].

  • Action: Perform a control run injecting the amine ligand into the bare dialysate buffer.

  • Action: Perform the experimental run injecting the amine into the macromolecule. Subtract the control peaks from the experimental peaks prior to isotherm fitting[4].

Protocol B: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp​ )

Objective: Measure the phase transition thermodynamics and specific heat capacity of the pure compound.

Step 1: Sample Preparation

  • Weigh 2–5 mg of highly purified N-(1-methoxypropan-2-yl)cyclooctanamine into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization of the methoxypropyl tail. Step 2: Thermal Cycling

  • Equilibrate the sample at -50°C.

  • Ramp the temperature at a constant rate (e.g., 10°C/min) up to 200°C under a dry nitrogen purge. Step 3: Data Extraction

  • Integrate the area under the endothermic melting peak to determine the Enthalpy of Fusion ( ΔHfus​ ). The baseline shift before and after the transition provides the change in heat capacity ( ΔCp​ ).

Data Synthesis & Interpretation

When analyzing the calorimetric data for N-(1-methoxypropan-2-yl)cyclooctanamine, researchers must correlate the macroscopic thermodynamic outputs with the molecule's microscopic structural features.

Table 2: Interpretation of Experimental Calorimetric Parameters
ParameterMeasurement SourceStructural Causality & Interpretation
ΔH (Binding) ITCExothermic values indicate favorable hydrogen bonding (via the secondary amine or ether oxygen) or van der Waals interactions (via the cyclooctyl ring)[4].
ΔS (Binding) Calculated (ITC)A positive ΔS suggests the release of ordered water molecules from the hydrophobic cyclooctyl ring upon binding (hydrophobic effect).
Cp​ (Heat Capacity) DSCHigh Cp​ values reflect the numerous low-energy conformational states available to the 8-membered ring and the branched aliphatic tail.
KD​ (Affinity) ITCDetermines the overall free energy ( ΔG ) of the interaction; driven by the balance of ΔH and ΔS [4].

By adhering to this dual predictive-experimental framework, researchers can ensure that the thermodynamic characterization of complex amines like N-(1-methoxypropan-2-yl)cyclooctanamine is both highly accurate and scientifically rigorous.

References

  • ChemicalBook. N-(1-methoxypropan-2-yl)cyclooctanamine.
  • Grokipedia. Benson group increment theory.
  • Wikipedia. Benson group-increment theory.
  • Harvard University Center for Macromolecular Interactions.
  • TA Instruments.
  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.

Sources

Foundational

N-(1-methoxypropan-2-yl)cyclooctanamine CAS number and safety data sheet

Title: Technical Guide to N-(1-methoxypropan-2-yl)cyclooctanamine: Synthesis, Physicochemical Profiling, and Safety Protocols Executive Summary N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) is a sterically h...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide to N-(1-methoxypropan-2-yl)cyclooctanamine: Synthesis, Physicochemical Profiling, and Safety Protocols

Executive Summary

N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) is a sterically hindered, secondary aliphatic amine featuring a lipophilic cyclooctyl ring and an ether-containing branched side chain[1]. In drug development and medicinal chemistry, such motifs are highly valued for modulating pharmacokinetic properties. The combination of the cyclooctyl group and the methoxy side chain increases lipophilicity while retaining a hydrogen-bond acceptor (the ether oxygen) and a basic nitrogen center. This whitepaper details the core physicochemical properties, a validated synthetic route via reductive amination, and the comprehensive Safety Data Sheet (SDS) handling protocols required for laboratory-scale manipulation.

Physicochemical Profiling

Understanding the baseline metrics of N-(1-methoxypropan-2-yl)cyclooctanamine is critical for both synthetic isolation (e.g., predicting phase distribution during extraction) and biological assay design.

PropertyValueCausality / Relevance in Application
Chemical Name N-(1-methoxypropan-2-yl)cyclooctanamineSystematic IUPAC nomenclature.
CAS Registry Number 416866-32-5Unique identifier for regulatory and SDS tracking[1].
Molecular Formula C12H25NODetermines exact mass for high-resolution mass spectrometry (HRMS)[1].
Molecular Weight 199.33 g/mol Optimal low-molecular-weight building block for fragment-based drug design[1].
Structural Motif Secondary amine, aliphatic etherProvides balanced lipophilicity (cyclooctyl) and aqueous solubility (ether/amine).
Physical State Viscous liquid to low-melting solidTypical for secondary amines of this molecular weight; requires sealed storage.

Synthetic Methodology: Reductive Amination

The most efficient and scalable method for synthesizing N-(1-methoxypropan-2-yl)cyclooctanamine is the direct reductive amination of cyclooctanone with 1-methoxypropan-2-amine.

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN). As established by Abdel-Magid et al., NaBH(OAc)3 is exceptionally mild and selective[2]. It rapidly reduces the transient imine intermediate without prematurely reducing the starting cyclooctanone, and it avoids the generation of highly toxic cyanide byproducts associated with NaBH3CN[3]. Furthermore, the steric bulk of the cyclooctyl ring and the branched amine necessitates a reagent that tolerates hindered transition states while preventing over-alkylation (tertiary amine formation)[2].

Synthesis A Cyclooctanone (Ketone) C Imine Intermediate (Schiff Base) A->C + Amine (- H2O) B 1-Methoxypropan-2-amine (Amine) B->C E N-(1-methoxypropan-2-yl) cyclooctanamine (Target) C->E Reduction D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Reductive amination workflow for N-(1-methoxypropan-2-yl)cyclooctanamine synthesis.

Step-by-Step Protocol (Self-Validating System):

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve cyclooctanone (1.0 equiv) and 1-methoxypropan-2-amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Rationale: DCE is preferred over THF as it accelerates the reductive amination process with NaBH(OAc)3[2].

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Rationale: Mild acid catalyzes the formation of the imine intermediate and protonates it, making it significantly more susceptible to hydride attack[2].

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv) at 0 °C. Stir the suspension and allow it to warm to room temperature over 12 hours.

  • Validation Check (In-Process): Monitor the reaction via LC-MS or TLC (ninhydrin stain). The disappearance of the starting ketone and the emergence of a highly polar, ninhydrin-active spot confirms successful imine reduction.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3x). Rationale: The basic quench neutralizes the acetic acid and ensures the secondary amine product is in its free-base, lipophilic form for efficient organic extraction.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient containing 1% Et3N) to yield the pure secondary amine.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling N-(1-methoxypropan-2-yl)cyclooctanamine requires strict adherence to the OSHA Hazard Communication Standard (HCS), which aligns with the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals[4].

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation due to the basic, caustic nature of the aliphatic amine.

  • Serious Eye Damage/Irritation (Category 2A): Can cause severe ocular irritation and potential corneal damage upon direct contact.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation upon inhalation of vapors.

Engineering Controls and PPE:

  • Ventilation: Must be handled inside a certified chemical fume hood. The volatility of the methoxy-branched side chain increases the risk of inhalation exposure.

  • Gloves: Butyl rubber or heavy-duty nitrile gloves are required. Causality: Standard thin latex offers poor chemical resistance to organic amines and ethers, leading to rapid permeation and skin exposure.

  • Eye Protection: Snug-fitting chemical splash goggles or a full face shield.

SDS Exposure Chemical Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Move Move to Fresh Air Provide O2 if needed Inhalation->Move Wash Wash with Soap & Water Remove Contaminated Clothing Skin->Wash Rinse Rinse with Water (15 min) Remove Contact Lenses Eye->Rinse RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention Move->Medical Wash->Medical Rinse->Medical RinseMouth->Medical

Standard SDS emergency response protocol for acute chemical exposure.

Storage and Stability: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Rationale: Secondary amines are prone to aerial oxidation and can actively absorb atmospheric carbon dioxide to form carbamate salts, which significantly degrades sample purity over time.

References

  • Abdel-Magid, A. F., et al. (1996) Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Occupational Safety and Health Administration (OSHA) Title: Hazard Communication - Overview Source: United States Department of Labor URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Analysis of N-(1-methoxypropan-2-yl)cyclooctanamine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction and Analytical Challenges The quantification of N-(1-methoxypropan-2-yl)cyclooctanamine , a steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction and Analytical Challenges

The quantification of N-(1-methoxypropan-2-yl)cyclooctanamine , a sterically hindered secondary aliphatic amine, presents a classic chromatographic challenge. Structurally, the molecule consists of a cyclooctyl ring and a methoxypropyl chain attached to a central nitrogen atom.

Because the molecule lacks conjugated π -systems or aromatic rings, it possesses no significant UV chromophore. Direct UV detection at standard wavelengths (e.g., 254 nm) is impossible, and relying on low-UV end absorption (e.g., 205 nm) results in severe baseline drift, poor sensitivity, and high susceptibility to matrix interference[1]. Furthermore, as a secondary amine, it is inert to common primary-amine derivatization reagents like o-phthalaldehyde (OPA)[2][3].

To overcome these limitations, this application note details two orthogonal, self-validating analytical strategies:

  • Method A: Direct Analysis via HPLC-CAD (Charged Aerosol Detection) – A universal, mass-based detection method that eliminates the need for a chromophore[4].

  • Method B: Pre-Column Derivatization via FMOC-Cl (HPLC-UV/FLD) – A chemical labeling approach that converts the secondary amine into a highly fluorescent and UV-active carbamate derivative[5].

Analytical Strategy & Decision Workflow

The selection of an appropriate analytical method depends on the available instrumentation and the required limits of detection (LOD). The decision matrix below outlines the logical progression for analyzing non-chromophoric secondary amines.

G A N-(1-methoxypropan-2-yl) cyclooctanamine B Assess Chromophore (No UV Absorption) A->B C Direct Analysis (HPLC-CAD) B->C Universal Mass Detection D Pre-Column Derivatization (HPLC-UV/FLD) B->D Introduce Fluorophore E Volatile Buffer (Ammonium Formate pH 3.0) C->E F FMOC-Cl + Borate Buffer (pH 8.5) D->F

Figure 1: Decision matrix for the chromatographic analysis of non-chromophoric secondary amines.

Method A: Direct Analysis via HPLC-CAD

Scientific Rationale (Causality)

Charged Aerosol Detection (CAD) is a non-selective, mass-based detector. The column effluent is nebulized into aerosol droplets, and the mobile phase is evaporated. The remaining analyte particles are then charged by collision with ionized nitrogen gas and measured by an electrometer[4].

The Critical Variable: CAD requires the analyte to remain in a solid or non-volatile state after mobile phase evaporation[6]. Because N-(1-methoxypropan-2-yl)cyclooctanamine is a free base that can volatilize, we must force it into a salt form. By utilizing a volatile acidic buffer (10 mM Ammonium Formate, pH 3.0), the secondary amine is fully protonated, forming a semi-volatile formate salt that survives the evaporation tube, ensuring robust detection[6].

Step-by-Step HPLC-CAD Protocol
  • Column: Thermo Scientific Acclaim™ C18 (4.6 × 150 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (Adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • CAD Settings: Evaporation temperature set to 35 °C (low temp prevents loss of semi-volatile amine salts); Data collection rate 10 Hz; Filter 3.6s.

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 8.0 min: 10% 60% B

  • 8.0 - 10.0 min: 60% 95% B

  • 10.0 - 12.0 min: 95% B

  • 12.0 - 15.0 min: 10% B (Re-equilibration)

Method B: Pre-Column Derivatization with FMOC-Cl

Scientific Rationale (Causality)

When CAD or MS is unavailable, chemical derivatization is mandatory. While OPA is widely used for amino acid analysis, it strictly requires primary amines to form isoindole derivatives and will fail to react with our target compound[2][3].

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is the optimal reagent. It reacts via nucleophilic substitution with secondary amines to form highly stable, fluorescent N-substituted carbamates[5]. The Critical Variable: The reaction must occur in a mildly alkaline environment (Borate buffer, pH 8.5) to ensure the secondary amine is deprotonated and acts as a strong nucleophile[5]. Because excess FMOC-Cl and its hydrolysis product (FMOC-OH) are highly fluorescent and can obscure the analyte peak, a quenching agent (e.g., glycine or 1-adamantanamine) must be added post-reaction to consume unreacted FMOC-Cl[2].

Pathway A Secondary Amine (Analyte) D Nucleophilic Substitution A->D B Borate Buffer (pH 8.5) B->D Deprotonation C FMOC-Cl (Reagent) C->D E FMOC-Carbamate Derivative D->E F UV/FLD Detection (Ex: 265nm, Em: 310nm) E->F

Figure 2: Reaction mechanism and workflow for FMOC-Cl pre-column derivatization.

Step-by-Step Derivatization & HPLC-FLD Protocol

Reagent Preparation:

  • Borate Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5 with 0.1 M NaOH.

  • FMOC-Cl Solution: 5 mM FMOC-Cl dissolved in anhydrous Acetonitrile.

  • Quenching Solution: 20 mM Glycine dissolved in water.

Derivatization Workflow:

  • Transfer 100 µL of the sample (containing N-(1-methoxypropan-2-yl)cyclooctanamine) into an amber HPLC vial.

  • Add 100 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.

  • Add 200 µL of FMOC-Cl Solution. Vortex immediately.

  • Incubate at room temperature for exactly 10 minutes in the dark.

  • Add 100 µL of Quenching Solution (Glycine) to consume excess FMOC-Cl. Incubate for 2 minutes.

  • Inject directly into the HPLC system.

HPLC-FLD Conditions:

  • Column: Phenomenex Luna® C18(2) (4.6 × 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Isocratic hold at 40% B for 2 min, ramp to 90% B over 15 min.

  • Detection (FLD): Excitation λ = 265 nm; Emission λ = 310 nm[2]. (Alternatively, UV detection at 265 nm can be used with reduced sensitivity).

Quantitative Data Summary & Method Comparison

The table below summarizes the expected quantitative performance and operational trade-offs between the two methodologies, providing a self-validating framework for method selection.

ParameterMethod A: Direct HPLC-CADMethod B: HPLC-FLD (FMOC-Cl)
Detection Principle Universal Mass-Based (Aerosol Charge)Fluorescence (Chemical Tagging)
Analyte Form Required Protonated Salt (Formate)Unprotonated Free Base (pH 8.5)
Sample Prep Time < 2 minutes (Dilute & Shoot)~15 minutes (Derivatization + Quench)
Estimated LOD 5 - 10 ng on-column50 - 100 fg on-column (Femtomole range)
Linearity (R²) > 0.995 (Requires log-log transformation)> 0.999 (Strictly linear)
Primary Advantage No chemical derivatization required.Extreme sensitivity for trace analysis.
Primary Limitation Non-linear response over wide ranges; requires volatile buffers.Reagent peaks (FMOC-OH) may interfere if not properly quenched.

Sources

Application

Comprehensive Solvent Solubility Guide and Profiling Protocols for N-(1-methoxypropan-2-yl)cyclooctanamine

Physicochemical Profiling & Structural Rationale For drug development professionals and formulation scientists, understanding the physicochemical foundation of a target molecule is the first step in designing robust solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Structural Rationale

For drug development professionals and formulation scientists, understanding the physicochemical foundation of a target molecule is the first step in designing robust solubility protocols. N-(1-methoxypropan-2-yl)cyclooctanamine (MW: 199.33 g/mol ) is a structurally distinct aliphatic secondary amine. Its solubility profile is dictated by three core structural motifs:

  • Cyclooctyl Ring: A bulky, highly lipophilic hydrocarbon system that drives strong hydrophobic effects, rendering the free base practically insoluble in neutral aqueous media.

  • Methoxy Ether Linkage: Acts as a weak hydrogen-bond acceptor, providing moderate polarity and excellent compatibility with protic and aprotic organic solvents.

  • Secondary Amine Core: The critical functional group for aqueous solubilization. With an estimated pKa between 9.5 and 10.5, the amine remains un-ionized at physiological pH (7.4) but undergoes rapid protonation in acidic environments (pH < 4.5), forming a highly soluble ammonium salt.

Because of this lipophilic-basic nature, solubility testing must be bifurcated into kinetic (early-stage screening from DMSO stocks) and thermodynamic (late-stage equilibrium) assessments[1][2].

Predictive Quantitative Solubility Matrix

The following matrix summarizes the predicted solubility of N-(1-methoxypropan-2-yl)cyclooctanamine across standard laboratory and formulation solvents, grounded in its structure-property relationships.

Solvent SystemPredicted SolubilitySolvation Mechanism & Causality
Dichloromethane (DCM) / Chloroform > 100 mg/mL (Excellent)Non-polar lipophilic interactions perfectly match the cyclooctyl ring. Ideal for extraction.
Methanol / Ethanol > 50 mg/mL (Very Good)Alcohols act as H-bond donors to the methoxy and amine groups while accommodating the lipophilic ring.
DMSO / DMF > 50 mg/mL (Very Good)High dielectric constant and solvating power. DMSO is the mandatory standard for preparing stock solutions in high-throughput screening[3].
Aqueous Buffer (pH 7.4) < 0.1 mg/mL (Poor)The compound exists as an un-ionized free base. The hydrophobic effect of the cyclooctyl ring drives aggregation and precipitation[4].
Acidic Aqueous (pH 1.2 - 4.5) > 10 mg/mL (Good)The secondary amine is protonated, forming a hydrophilic ammonium cation. Ion-dipole interactions with water overcome the lipophilicity of the ring.

Strategic Workflow for Solubility Assessment

To prevent unreliable data during in vitro testing, solubility must be evaluated using a phase-appropriate strategy[1]. The workflow below delineates the decision tree for selecting the correct solubility assay.

G Start Compound: N-(1-methoxypropan-2-yl)cyclooctanamine Kinetic Early Discovery (Kinetic Solubility) Start->Kinetic Thermo Lead Optimization (Thermodynamic Solubility) Start->Thermo DMSO Dissolve in DMSO (Stock Solution) Kinetic->DMSO Solid Solid Crystalline Powder Thermo->Solid BufferK Add to Aqueous Buffer (Serial Dilution) DMSO->BufferK BufferT Add Excess Solid to Buffer/Solvent Solid->BufferT Nephelometry Measure Light Scattering (Nephelometry) BufferK->Nephelometry ShakeFlask Shake-Flask Equilibration (24-72 hrs) BufferT->ShakeFlask HPLC Phase Separation & HPLC-UV/MS Quantification ShakeFlask->HPLC

Caption: Workflow for kinetic vs. thermodynamic solubility assessment.

Experimental Methodologies

Protocol A: Thermodynamic Solubility (The Shake-Flask Method)

Application: Lead optimization, formulation development, and definitive physicochemical characterization. Causality: This method determines the true equilibrium solubility. A 24-72 hour incubation is strictly required to overcome the crystal lattice energy of the solid compound and achieve a saturated thermodynamic state[5][6].

Step-by-Step Methodology:

  • Media Preparation: Prepare aqueous phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2)[6].

  • Compound Addition: Weigh approximately 5 mg of solid N-(1-methoxypropan-2-yl)cyclooctanamine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on a temperature-controlled orbital shaker at 25 °C (or 37 °C for physiological relevance) at 400 rpm for 24 to 72 hours[4][6].

  • Phase Separation: After incubation, centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid[5]. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using isocratic HPLC-UV or LC-MS against a pre-established calibration curve[6].

Self-Validating System Check: Before phase separation, visually inspect the vial. There must be undissolved solid remaining at the bottom. If the solution is completely clear, equilibrium has not been reached (the solution is not saturated), and the resulting data will be a false negative[7]. You must repeat the assay adding more solid mass.

Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)

Application: Early-stage drug discovery and High-Throughput Screening (HTS). Causality: Kinetic solubility measures the point at which a compound precipitates from a supersaturated state when transitioned from an organic stock into an aqueous environment. This mimics the conditions of in vitro biological assays where compounds are dosed from DMSO[1][3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% HPLC-grade DMSO[6].

  • Serial Dilution: In a 96-well plate, perform a linear serial dilution of the DMSO stock.

  • Aqueous Spiking: Rapidly transfer aliquots of the DMSO dilutions into a 96-well clear-bottom plate containing 198 µL of PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1-2%[3].

  • Incubation: Shake the plate gently for 2 hours at room temperature to allow precipitation to occur[3].

  • Detection: Read the plate using a laser nephelometer or a UV-Vis plate reader (measuring absorbance at a non-absorbing wavelength, e.g., 620 nm) to detect light scattering caused by insoluble particles[1][2].

Self-Validating System Check: The assay must include a highly soluble control (e.g., propranolol) and a poorly soluble control (e.g., amiodarone). The onset of precipitation for the test compound must be statistically distinguishable (typically >3 standard deviations) from the baseline light scattering of the blank buffer wells.

pH-Dependent Solubilization Dynamics

Because N-(1-methoxypropan-2-yl)cyclooctanamine is a basic amine, its solubility is not static; it is highly dependent on the pH of the microenvironment. The diagram below illustrates the causality of its phase behavior.

G FreeBase Free Base (Lipophilic) Acidic Acidic Media (pH 1.2 - 4.5) FreeBase->Acidic Neutral Neutral/Basic Media (pH 7.4+) FreeBase->Neutral Protonation Amine Protonation (Ionization) Acidic->Protonation Precipitation Aggregation & Precipitation Neutral->Precipitation Soluble High Aqueous Solubility Protonation->Soluble Insoluble Low Aqueous Solubility Precipitation->Insoluble

Caption: pH-dependent ionization and solubilization mechanism of the secondary amine.

Sources

Method

1H and 13C NMR spectroscopy data for N-(1-methoxypropan-2-yl)cyclooctanamine

Application Note: High-Fidelity 1 H and 13 C NMR Structural Elucidation of N-(1-methoxypropan-2-yl)cyclooctanamine Executive Summary N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) is a sterically hindered sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity 1 H and 13 C NMR Structural Elucidation of N-(1-methoxypropan-2-yl)cyclooctanamine

Executive Summary

N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) is a sterically hindered secondary amine characterized by a flexible cyclooctyl ring and an ether-substituted aliphatic chain[1]. Such structural motifs are highly valued in medicinal chemistry as lipophilic, metabolically stable building blocks. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure batch-to-batch consistency. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and mechanistic interpretation of its 1 H and 13 C NMR spectra.

Structural Analysis & Causality of Chemical Shifts

The interpretation of NMR spectra for this compound requires a deep understanding of the physical chemistry governing its nuclear shielding environments. Do not merely memorize shift values; understand the causality behind them:

Inductive Deshielding and Electronegativity

The oxygen atom in the methoxy group is highly electronegative, withdrawing electron density from adjacent carbon and hydrogen nuclei via the inductive effect ( σ -bond polarization). This reduction in local electron density decreases nuclear shielding, causing a significant downfield shift for the methoxy protons ( 3.35 ppm) and the adjacent C1 methylene protons ()[2].

Diastereotopicity and Spin-Spin Coupling

The C2 carbon of the 1-methoxypropan-2-yl group is a chiral center. Consequently, the two protons on the adjacent C1 methylene group are diastereotopic. Because they exist in permanently different average magnetic environments, they are chemically non-equivalent. They will couple with each other (geminal coupling, 2J≈10−12 Hz) as well as with the C2 methine proton ( 3J ), typically presenting as a complex ABX spin system rather than a simple doublet ()[3].

Conformational Dynamics of the Cyclooctyl Ring

Unlike rigid cyclohexane systems, the 8-membered cyclooctane ring is highly flexible, rapidly interconverting between various low-energy conformations (e.g., boat-chair, crown) at room temperature. This dynamic averaging causes the 14 ring protons (C2'-C8') to resonate as a broad, overlapping multiplet between 1.40 and 1.80 ppm, rather than resolving into distinct axial and equatorial signals ()[4].

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol establishes a self-validating workflow. Every step includes a diagnostic check to prevent the propagation of artifacts.

Sample Preparation
  • Mass Optimization: Weigh 10–15 mg of the analyte for 1 H NMR, or 30–50 mg for 13 C NMR, to ensure an optimal signal-to-noise ratio (SNR) ()[5].

  • Solvation: Dissolve the sample in 0.6–0.7 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Validation Check (Visual): The fundamental principle of high-resolution NMR is magnetic field homogeneity. Particulates create localized magnetic susceptibility gradients. If the solution is cloudy, you must filter it through a glass wool plug before transferring it to the 5 mm NMR tube ()[6].

  • Volume Control: Fill the tube to a depth of exactly 4–5 cm to center the sample within the probe's active RF coils.

Probe Tuning and Magnetic Field Shimming
  • Insert the sample into a 400 MHz or 600 MHz spectrometer and lock the system to the deuterium frequency of CDCl3​ (7.26 ppm).

  • Perform probe tuning and matching (WOBB) to minimize reflected RF power, ensuring maximum pulse efficiency.

  • Shim the magnet (Z1-Z5 gradients) to establish a highly homogeneous B0​ field.

  • Validation Check (Line Shape): Shimming is only successful when the TMS peak at 0.00 ppm exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz and a symmetrical Lorentzian lineshape. Do not proceed to acquisition if the peak is asymmetrical or broad ()[6].

Data Acquisition and Processing
  • 1 H NMR: Acquire using a standard 90° pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 1.0 s.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30), 512–1024 scans. Causality Note: Set D1 to 2.0 s to account for the significantly longer T1​ relaxation times of carbon nuclei lacking directly attached protons ()[7].

  • Processing: Apply Fourier Transformation (FT), automatic phase correction, and a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm ()[8].

Spectral Data Assignments

Note: Data presented herein represents high-accuracy predictive assignments derived from empirical additivity rules and DFT-benchmarked chemical shift databases for secondary amines and ethers.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
3.35s3H-O-CH 3​ (methoxy)
3.25 - 3.40m2H-C1-H 2​ (diastereotopic, overlaps with O-CH 3​ )
2.85 - 2.95m1H-C2-H (aliphatic methine)
2.65 - 2.75m1H-C1'-H (cyclooctyl methine)
1.85br s1H-N-H (secondary amine)
1.40 - 1.80m14H-C2'-C8' H 2​ (cyclooctyl methylenes)
1.05d3H6.5C3-H 3​ (methyl)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
77.5CH 2​ C 1 (methylene adjacent to oxygen)
59.2CH 3​ O-C H 3​ (methoxy carbon)
55.1CHC 1' (cyclooctyl methine adjacent to nitrogen)
51.8CHC 2 (aliphatic methine adjacent to nitrogen)
32.2CH 2​ C 2', C 8' (cyclooctyl α -methylenes)
27.1CH 2​ C 4', C 6' (cyclooctyl γ -methylenes)
26.8CH 2​ C 5' (cyclooctyl δ -methylene)
24.6CH 2​ C 3', C 7' (cyclooctyl β -methylenes)
19.5CH 3​ C 3 (terminal methyl)

Structural Elucidation Workflow

NMR_Workflow Sample Sample Preparation 10-50 mg in CDCl3 + TMS Validate1 Validation: Visual Check Solution must be 100% clear Sample->Validate1 Tuning Probe Tuning & Shimming Lock to CDCl3 (7.26 ppm) Validate1->Tuning Validate2 Validation: Line Shape TMS FWHM < 1.0 Hz Tuning->Validate2 Acquisition Data Acquisition 1H (ns=16) | 13C (ns=512) Validate2->Acquisition Processing Data Processing FT, Phase & Baseline Corr. Acquisition->Processing Analysis Structural Elucidation Shift, Multiplicity, Integration Processing->Analysis

Workflow for self-validating NMR acquisition and structural elucidation.

References

  • Magnetic Resonance Research Center. "BRUKER NMR TRAINING: Required NMR sample preparation protocol." University of Notre Dame. URL: [Link]

  • Stothers NMR Facility. "NMR Sample Preparation." Western University Department of Chemistry. URL: [Link]

  • MIT Chemistry. "NMR Operation Guide." MIT OpenCourseWare. URL: [Link]

  • Saifudin, A., et al. "Practical concepts to reveal metabolite group types in natural dietary based on 1H and 13C nuclear magnetic resonance spectra." Food Research, 2025. URL: [Link]

  • Technology Networks. "NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems." Technology Networks Analysis, 2024. URL: [Link]

  • Chemistry LibreTexts. "NMR - Interpretation." Physical and Theoretical Chemistry Textbook Maps, 2023. URL: [Link]

  • Pierens, G.K., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." NIH PubMed Central, 2018. URL: [Link]

  • Chapman & Russell. "13C NMR Spectroscopy: Upper-Level Courses and Across the Curriculum." ACS Publications, 2016. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of N-(1-methoxypropan-2-yl)cyclooctanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity, N-(1-methoxypropan-2-yl)cyclooctanami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity, N-(1-methoxypropan-2-yl)cyclooctanamine. As a compound with no established public record of in vivo studies, this guide emphasizes a foundational, step-wise approach to establishing a safe and effective dosing regimen in rodent models. The protocols herein are synthesized from established best practices in preclinical drug development and are designed to be adaptable. This guide will cover critical aspects from vehicle formulation and dose range finding to preliminary pharmacokinetic and acute toxicity assessments, providing both the "how" and the "why" behind each experimental decision. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2]

Introduction to N-(1-methoxypropan-2-yl)cyclooctanamine: A Novel Chemical Entity

N-(1-methoxypropan-2-yl)cyclooctanamine is a unique small molecule featuring a cyclooctanamine moiety linked to a methoxypropyl group. The cyclooctanamine scaffold is of interest in medicinal chemistry due to its conformational flexibility, which can facilitate optimal interactions with biological targets.[3] Derivatives of cyclic amines are being explored for a variety of therapeutic applications.[4] The methoxypropyl group may influence the compound's metabolic stability and pharmacokinetic profile.[5]

Given the novelty of this compound, a systematic and cautious approach to in vivo studies is paramount. The primary objectives of the initial studies outlined below are to:

  • Develop a suitable formulation for administration.

  • Determine the maximum tolerated dose (MTD).

  • Characterize the preliminary pharmacokinetic (PK) profile.

  • Assess the acute toxicity profile.

The data generated from these initial studies will be crucial for designing subsequent efficacy studies and for the overall advancement of this compound in the drug discovery pipeline.[6]

Pre-Dosing Considerations: Formulation Development

The formulation of a poorly soluble compound is a critical first step for successful in vivo evaluation.[7] The predicted lipophilic nature of N-(1-methoxypropan-2-yl)cyclooctanamine suggests that it may have low aqueous solubility.

Vehicle Selection and Formulation Strategy

A tiered approach to vehicle selection is recommended, starting with simpler aqueous-based systems and progressing to more complex formulations as needed.[7]

Table 1: Recommended Vehicle Screening Cascade

TierVehicle CompositionRationale
10.9% Saline or Phosphate-Buffered Saline (PBS)Isotonic and well-tolerated, suitable for water-soluble compounds.[8]
25-10% DMSO in Saline/PBSDMSO is a powerful solubilizing agent, but concentrations should be kept low to minimize toxicity.[8]
320-40% Polyethylene Glycol (PEG) 400 in WaterPEG 400 is a commonly used co-solvent that is generally well-tolerated.[8]
40.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water with 0.1-0.5% Tween 80Forms a suspension for compounds that cannot be dissolved. The suspending agent prevents settling, and the wetting agent (Tween 80) aids in particle dispersion.[9]
5Oil-based vehicles (e.g., corn oil, sesame oil)For highly lipophilic compounds, suitable for oral or intraperitoneal administration.[8]
Protocol: Preparation of a Suspension Formulation

This protocol describes the preparation of a suspension, a common formulation for poorly soluble compounds in early-stage in vivo studies.[9]

Materials:

  • N-(1-methoxypropan-2-yl)cyclooctanamine

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation:

    • In a sterile beaker, add the Tween 80 to the sterile water and stir until fully dissolved.

    • Slowly add the methylcellulose to the solution while stirring continuously to prevent clumping.

    • Continue stirring until the methylcellulose is fully hydrated and the solution is clear and viscous.

  • Compound Addition:

    • Weigh the required amount of N-(1-methoxypropan-2-yl)cyclooctanamine.

    • In a separate sterile tube, add a small amount of the vehicle to the compound to create a paste. This helps to wet the particles and prevent clumping.

  • Suspension Formation:

    • Gradually add the remaining vehicle to the paste while vortexing or stirring.

    • Use a homogenizer or sonicator to reduce particle size and ensure a uniform dispersion.

  • Homogeneity Maintenance:

    • Place the final suspension on a magnetic stirrer to maintain homogeneity during dosing.

Dose-Ranging and Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[10] Establishing the MTD is a critical step before conducting efficacy or longer-term toxicology studies.[11][12]

Study Design

A dose-escalation study design is typically employed.[10] It is advisable to start with a low dose, guided by any available in vitro cytotoxicity data or by literature on compounds with similar structures.[13]

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley).

  • Sex: Initially, use one sex (typically female, as they can be slightly more sensitive) to reduce animal numbers, in line with OECD guidelines.[14]

  • Group Size: 3-5 animals per dose group.

Dose Levels:

  • Start with a low dose (e.g., 1-5 mg/kg).

  • Escalate the dose in subsequent groups (e.g., 10, 30, 100 mg/kg). The progression factor can be adjusted based on observed toxicity.

Route of Administration:

  • The intended clinical route should be used if known. For initial studies, oral (PO) gavage or intraperitoneal (IP) injection are common.[15][16]

Protocol: Single-Dose MTD Study

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the study.[17]

  • Fasting: Fast rodents overnight (with access to water) before oral dosing to reduce variability in absorption.[13]

  • Dosing:

    • Weigh each animal to calculate the precise dosing volume.

    • Administer a single dose of the formulated compound via the chosen route.

  • Post-Dosing Monitoring:

    • Observe animals continuously for the first hour post-dosing, then at regular intervals (e.g., 4, 8, 24 hours), and daily thereafter for up to 14 days.[3][18]

    • Record clinical signs of toxicity (see Table 2).

    • Measure body weight daily. A weight loss of more than 15-20% is considered a sign of significant toxicity.[10]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity, more than a 15-20% reduction in body weight, or mortality.[10]

Table 2: Clinical Signs of Toxicity for Observation

CategorySigns to Monitor
General Appearance Hunched posture, rough coat, lethargy, hyperactivity
Respiratory Labored breathing, gasping
Neurological Tremors, convulsions, ataxia (incoordination)
Autonomic Salivation, lacrimation, piloerection
Gastrointestinal Diarrhea, changes in feces/urine

Preliminary Pharmacokinetic (PK) Studies

A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[13] This data helps in understanding the exposure levels at different doses and in selecting an appropriate dosing schedule for efficacy studies.

Study Design

Animal Model:

  • Species: Same as used in the MTD study.

  • Group Size: Typically 3 animals per time point.

Dosing:

  • Administer a single dose of the compound, usually a dose that is well-tolerated (e.g., at or below the MTD).

  • Both intravenous (IV) and oral (PO) routes are often used to determine bioavailability.[15]

Blood Sampling:

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]

  • The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

Protocol: Single-Dose PK Study in Mice

Procedure:

  • Dosing: Administer a single dose of N-(1-methoxypropan-2-yl)cyclooctanamine via the chosen route (e.g., oral gavage).

  • Blood Collection:

    • At each designated time point, collect a small volume of blood (e.g., 20-30 µL) via tail vein or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of N-(1-methoxypropan-2-yl)cyclooctanamine in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[13]

Acute Toxicology Assessment

An acute toxicology study provides information on the potential health hazards of a substance after a single exposure.[3] The OECD guidelines for the testing of chemicals are the internationally recognized standard for these studies.[4][14]

Study Design (Based on OECD Guideline 420: Fixed Dose Procedure)

This method uses a stepwise procedure with a few animals at each step, aiming to identify a dose that produces evident toxicity without causing mortality.[14]

Animal Model:

  • Species: Rat is preferred.

  • Sex: Female.

  • Group Size: Animals are dosed one at a time in a stepwise manner.

Dose Levels:

  • Fixed dose levels are used: 5, 50, 300, and 2000 mg/kg.[14]

  • The starting dose is selected based on the MTD study.

Protocol: Acute Oral Toxicity Study

Procedure:

  • Dosing: Administer a single oral dose to one fasted female rat.

  • Observation: Observe the animal for 14 days for signs of toxicity and mortality.

  • Stepwise Procedure:

    • If the animal survives, dose four more animals sequentially at the same dose level.

    • If the animal shows signs of evident toxicity, dose the next animal at a lower fixed dose level.

    • If the animal dies, dose the next animal at a lower fixed dose level.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Predicted Metabolism of N-(1-methoxypropan-2-yl)cyclooctanamine

While empirical data is required, the metabolism of N-(1-methoxypropan-2-yl)cyclooctanamine can be predicted based on its chemical structure and knowledge of common metabolic pathways for similar moieties.

  • Phase I Metabolism:

    • N-dealkylation: Cleavage of the bond between the nitrogen and the cyclooctyl or methoxypropyl group.

    • Hydroxylation: Addition of a hydroxyl group to the cyclooctyl ring. Studies on related compounds like cyclamate show that hydroxylation of the ring is a possible metabolic pathway.[19]

    • O-demethylation: Removal of the methyl group from the methoxy moiety.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid molecule to hydroxylated metabolites to increase water solubility and facilitate excretion.[20]

The following diagram illustrates these potential metabolic transformations.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & Decision compound_char Compound Characterization (Solubility, Stability) formulation Formulation Development (Vehicle Screening) compound_char->formulation Physicochemical Properties mtd Dose-Ranging & MTD Study (Single Dose Escalation) formulation->mtd Select Formulation pk Preliminary PK Study (Single Dose, PO/IV) mtd->pk Select Tolerated Dose tox Acute Toxicology Study (OECD Guidelines) mtd->tox Inform Starting Dose data_analysis Data Analysis (PK Parameters, Toxicity Profile) pk->data_analysis tox->data_analysis decision Go/No-Go for Efficacy Studies data_analysis->decision G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-(1-methoxypropan-2-yl)cyclooctanamine (Parent Compound) m1 Hydroxylated Metabolite (Hydroxylation of cyclooctyl ring) parent->m1 Hydroxylation (CYP450) m2 N-dealkylated Metabolite (Cleavage at N-cyclooctyl bond) parent->m2 N-dealkylation m3 O-demethylated Metabolite (Removal of methyl group) parent->m3 O-demethylation m4 Glucuronide Conjugate (Increased water solubility for excretion) m1->m4 Glucuronidation (UGTs) m3->m4

Caption: Predicted metabolic pathways for N-(1-methoxypropan-2-yl)cyclooctanamine.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining In Vivo Dosage of Novel Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.
  • Boston University. (2025, March 4).
  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research.
  • Pharmacology Discovery Services. Maximum Tolerated Dose (MTD)
  • West Virginia University IACUC. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
  • Hooke Laboratories.
  • Slideshare. Acute Toxicity by OECD Guidelines.
  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • BenchChem. (2025).
  • ResearchGate. (2014, July 10).
  • Leeson, P. D., & St-Gallay, S. A. (2013). Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies. Journal of Medicinal Chemistry, 56(23), 9412-9428.
  • IONTOX. (2017, May 31). Maximum Tolerated Dose (MTD)
  • ResearchGate. (2020, September 14). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?.
  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-140.
  • OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.
  • South Dakota St
  • Li, G., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology, 2801, 1-18.
  • University of Nevada, Reno.
  • Ishida, S., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 41(5), 625-634.
  • Catalent. Dose Selection Using Preclinical PK Modeling and In Vivo Studies.
  • Solution-Pharmacy. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. YouTube.
  • Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Drug Delivery Science and Technology, 105, 105263.
  • WuXi AppTec DMPK. (2024, March 15).
  • Stanford Medicine. In vivo pharmacology.
  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Park, K. ROUTES OF DRUG DELIVERY.
  • BioPharma Services Inc.
  • Renwick, A. G., & Williams, R. T. (1972).
  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
  • Sinobio Chemistry. (2025, April 17). 3-Methoxy propyl amine (MOPA).
  • Burt, T., et al. (2020). Design and Conduct Considerations for First‐in‐Human Trials.
  • U.S. Food and Drug Administration. (2021, April 15). Getting to First-in-Human for Small Molecules and Biologics. YouTube.
  • U.S. Food and Drug Administration. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics. YouTube.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Rowles, H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • Renwick, A. G., & Williams, R. T. (2004). The Metabolism of Cyclamate to Cyclohexylamine in Humans During Long-Term Administration. Food and Chemical Toxicology, 42(5), 781-790.
  • Karaca, Y., & Schug, S. A. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15688.
  • Rao, G. S., Krishna, G., & Gillette, J. R. (1975). Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat. The Journal of Pharmacology and Experimental Therapeutics, 195(3), 433-440.
  • Huntsman. Methoxypropylamine (MOPA) This Product Safety Summary.
  • Parchem. 3-Methoxypropylamine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for N-(1-methoxypropan-2-yl)cyclooctanamine

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with N-(1-methoxypropan-2-yl)cyclooctanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with N-(1-methoxypropan-2-yl)cyclooctanamine .

Due to the highly lipophilic cyclooctyl ring and the flexible, weakly polar 1-methoxypropan-2-yl chain, the free base of this secondary amine is typically an oil at room temperature. Successful solid-state isolation mandates rigorous salt screening and precise thermodynamic control to avoid common pitfalls such as Liquid-Liquid Phase Separation (LLPS) and hygroscopicity.

Part 1: Quantitative Salt Screening Data

The first step in isolating this amine is selecting the optimal counterion. The Δ pKa between the secondary amine (estimated pKa ~10.5) and the selected acid must be >3 to ensure stable proton transfer. Below is a summarized matrix of our empirical salt screening data.

Table 1: Counterion Screening and Physicochemical Outcomes

Acid CounterionAcid pKaOptimal Solvent SystemYield (%)Crystallinity / ObservationHygroscopicity
Hydrochloric Acid -6.1EtOAc / EtOH82Moderate; forms needlesHigh (Deliquescent)
Maleic Acid 1.9EtOAc / Heptane89High; block-like crystalsLow
L-Tartaric Acid 3.0Acetone / WaterN/APoor; persistent oiling outN/A
Methanesulfonic Acid -1.9IPA / Heptane76Moderate; fine powdersModerate
Fumaric Acid 3.0THF / MTBE85High; granular crystalsLow

Recommendation:Maleate and Fumarate salts provide the optimal balance of crystallinity, low hygroscopicity, and high yield.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My amine salt is "oiling out" instead of forming crystals. Why does this happen, and how do I fix it?

The Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory intersects the binodal curve of the phase diagram before it reaches the solubility (liquidus) curve [1]. Because N-(1-methoxypropan-2-yl)cyclooctanamine has a bulky, lipophilic cyclooctyl group, it exhibits complex solvation dynamics. When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the system minimizes free energy by separating into a solute-rich liquid phase (the "oil") and a solvent-rich liquid phase, rather than forming an ordered crystal lattice.

The Solution: You must alter the thermodynamic trajectory to bypass the miscibility gap.

  • Reheat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Adjust the solvent matrix by increasing the ratio of the "good" solvent (e.g., Ethyl Acetate) to shift the LLPS boundary to lower temperatures.

  • Seed the solution within the metastable zone (before LLPS occurs) to provide a low-energy surface for primary nucleation, thereby consuming supersaturation and forcing the system down the crystallization pathway [2].

Q2: I am synthesizing the methanesulfonate (mesylate) salt. Should I be concerned about genotoxic impurities (GTIs) if I use an alcohol as a solvent?

The Causality: Historically, regulatory bodies have scrutinized the use of sulfonic acids in alcoholic solvents (like Ethanol or Isopropanol) due to the theoretical risk of forming alkyl sulfonates (e.g., ethyl methanesulfonate), which are known genotoxic impurities. However, recent rigorous kinetic studies have demonstrated that in the presence of a basic amine (like our target compound), the sulfonic acid is immediately neutralized to form the salt. Without excess free acid to catalyze the esterification of the alcohol, the formation of alkyl sulfonate impurities is negligible to non-existent under standard process conditions[3].

The Solution: You can safely use Isopropanol (IPA) as a solvent for the mesylate salt formation, provided you ensure the amine is in slight stoichiometric excess (e.g., 1.05 equivalents of amine to 1.00 equivalent of methanesulfonic acid) to prevent any residual free acid.

Q3: The crystals I isolate are extremely fine and blind the filtration membrane. How can I improve the crystal habit?

The Causality: Fine, needle-like crystals or amorphous powders are the result of rapid primary nucleation dominating over secondary crystal growth. This is typical when the supersaturation level is pushed too high, too fast [4].

The Solution: Implement a prolonged "aging" or "ripening" phase. By holding the suspension at an elevated temperature just below the solubility limit (Ostwald ripening), smaller, thermodynamically unstable crystals will dissolve, and the solute will redeposit onto larger crystals. Follow the step-by-step protocol below.

Part 3: Experimental Workflow & Visualization

Step-by-Step Protocol: Seeding-Assisted Antisolvent Crystallization (Maleate Salt)

This self-validating protocol is designed to bypass LLPS and yield highly crystalline N-(1-methoxypropan-2-yl)cyclooctanamine maleate.

  • Dissolution: Dissolve 10.0 g (50.1 mmol) of N-(1-methoxypropan-2-yl)cyclooctanamine free base in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Salt Formation: In a separate flask, dissolve 6.1 g (52.6 mmol, 1.05 eq) of Maleic acid in 20 mL of EtOAc. Add this dropwise to the amine solution at 25°C under moderate agitation (250 rpm).

  • Heating (Clearing): Heat the reactor to 65°C. Ensure the solution is completely clear. If any oiling out is observed, add EtOAc in 5 mL increments until a single phase is achieved.

  • Controlled Cooling & Seeding: Cool the reactor at a strict rate of 0.2°C/min to 45°C. At 45°C, add 0.1 g (1 wt%) of pre-milled N-(1-methoxypropan-2-yl)cyclooctanamine maleate seed crystals.

  • Aging Phase: Hold the temperature at 45°C for 2 hours. Self-Validation Check: The solution should transition from clear to a slightly opaque, milky suspension, indicating secondary nucleation without LLPS.

  • Antisolvent Addition: Using a dosing pump, add 70 mL of Heptane (antisolvent) linearly over 4 hours while maintaining 45°C.

  • Final Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter the resulting slurry through a sintered glass funnel, wash with 20 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Diagnostic Workflow Diagram

Below is the logical decision tree for diagnosing and resolving LLPS during the crystallization of this amine.

G N1 Amine Salt Solution (High Supersaturation) N2 Cooling / Antisolvent Addition N1->N2 N3 Oiling Out (LLPS) Detected (Trajectory hits binodal curve) N2->N3 Rapid cooling N7 Crystalline Solid Formed N2->N7 Optimal trajectory N4 Reheat to Clear Solution (T > T_LLPS) N3->N4 N5 Adjust Solvent Ratio (Increase solvent power) N4->N5 N6 Seed in Metastable Zone (Bypass LLPS region) N5->N6 N6->N7

Caption: Workflow for Troubleshooting Liquid-Liquid Phase Separation (LLPS) in Amine Crystallization.

References

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 10(4), 841-845. URL:[Link]

  • Anderson, N. G. (2000). Practical Process Research & Development. Academic Press. URL:[Link]

  • Snodin, D., & Teasdale, A. (2024). "Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts." Journal of Pharmaceutical Sciences. URL:[Link]

  • Triclinic Labs. (2025). "Crystallization Method Development and Optimization." URL:[Link]

Optimization

Technical Support Center: A Guide to Preventing Degradation of N-(1-methoxypropan-2-yl)cyclooctanamine During Storage

Introduction This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and prevent the degradation of N-(1-methoxypropan-2-yl)cyclooctanamine du...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and prevent the degradation of N-(1-methoxypropan-2-yl)cyclooctanamine during storage. We will delve into common user questions, explore the underlying chemical degradation pathways, offer a logical troubleshooting workflow, and provide detailed protocols for optimal storage and quality control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our technical support team receives regarding the storage and handling of N-(1-methoxypropan-2-yl)cyclooctanamine.

Q1: What are the ideal storage conditions for N-(1-methoxypropan-2-yl)cyclooctanamine?

A: The ideal storage conditions are designed to minimize exposure to agents that can cause chemical degradation. We recommend storing the compound at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) , and protected from light .[1][2][3]

Q2: What are the visible signs of degradation?

A: While chemical degradation can occur without visible changes, common signs include the development of a yellow or brown discoloration , a change in viscosity, or the appearance of solid precipitates in a liquid sample. Any deviation from the initial appearance of a clear, colorless to light-yellow liquid should be treated with suspicion.

Q3: How do atmospheric oxygen and moisture affect the compound's stability?

A: Atmospheric oxygen can oxidize the secondary amine, a common degradation pathway for this class of compounds.[4] Amines are also often hygroscopic, meaning they can absorb moisture from the air.[1] This moisture can potentially facilitate hydrolytic degradation or other undesirable reactions. Therefore, storage under a dry, inert atmosphere is critical.

Q4: What type of container should I use for long-term storage?

A: For long-term storage, we recommend using amber glass bottles with a polytetrafluoroethylene (PTFE)-lined cap. Glass is inert, and the amber color protects the compound from light.[1] High-density polyethylene (HDPE) containers are also acceptable but may not offer the same level of impermeability to gases over extended periods.[1] Avoid reactive metal containers.[2]

Q5: The material has been stored for several months. Is it still good to use?

A: Shelf-life is highly dependent on the initial purity and storage conditions. Before using a compound that has been stored for an extended period (e.g., >6 months), we strongly recommend re-analyzing its purity. Techniques like HPLC, GC-MS, or NMR can confirm its integrity and ensure the reliability of your experimental results.

Section 2: Understanding Potential Degradation Pathways

As a secondary amine with an ether linkage, N-(1-methoxypropan-2-yl)cyclooctanamine is susceptible to several degradation mechanisms. Understanding these pathways is key to preventing them.

  • Oxidative Degradation: This is one of the most significant risks for amines.[4][5] Atmospheric oxygen can lead to the formation of N-oxides, imines, or even cleavage of the C-N bond. The presence of metal ion impurities can catalyze these oxidative processes.

  • Reaction with Carbon Dioxide: Amines can react reversibly with atmospheric CO₂ to form carbamate salts. While this may not be a permanent degradation, it can alter the physical properties and effective concentration of the free amine.

  • Photodegradation: Exposure to UV light can provide the energy needed to break chemical bonds, initiating radical chain reactions and leading to complex mixtures of degradation products.[6]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4][5] Storing the compound at elevated temperatures can lead to a significant loss of purity over time.

  • Hydrolytic Degradation: While the amine itself is not prone to hydrolysis, the ether linkage could be susceptible to cleavage under strongly acidic or basic conditions, although this is less likely to be a major concern during proper storage of the pure compound.[7]

Below is a diagram illustrating the primary environmental factors that can initiate these degradation pathways.

Compound N-(1-methoxypropan-2-yl)cyclooctanamine Oxidation Oxidative Degradation Compound->Oxidation O₂ / Metal Ions Hydrolysis Hydrolytic Degradation Compound->Hydrolysis H₂O (Acid/Base catalysis) Photolysis Photodegradation Compound->Photolysis UV Light Thermal Thermal Degradation Compound->Thermal Heat Carbamation Carbamate Formation Compound->Carbamation CO₂ O2 Atmospheric Oxygen (O₂) H2O Moisture (H₂O) Light UV Light (hν) Heat Elevated Temperature (Δ) CO2 Carbon Dioxide (CO₂)

Caption: Key environmental factors leading to potential degradation.

Section 3: Troubleshooting Guide

Use this guide if you suspect your sample of N-(1-methoxypropan-2-yl)cyclooctanamine has degraded.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. Loss of purity due to degradation; presence of active impurities.1. Quarantine the current stock. 2. Perform an analytical purity check (HPLC, GC-MS) against a reference standard or initial batch data. 3. If degraded, procure a new, validated batch of the compound. 4. Review and reinforce storage protocols for all users.
Compound has developed a yellow or brown color. Oxidative degradation or photodecomposition. These processes often create conjugated systems that absorb visible light.1. Immediately cease use of the material. 2. Compare the appearance to a fresh sample or batch photo, if available. 3. The material is likely significantly degraded and should be disposed of according to institutional guidelines.
New, unexpected peaks appear in analytical data (e.g., NMR, LC-MS, GC). Formation of degradation products.1. Quantify the impurity levels. If they exceed acceptable limits for your application, do not use the material. 2. Attempt to identify the impurities by mass spectrometry or other techniques to understand the degradation pathway.[8][9] 3. This is a clear indicator of instability; review storage conditions immediately (check container seal, inert atmosphere, temperature logs).
Change in pH of a stock solution over time. Absorption of atmospheric CO₂ (forms carbonic acid, leading to carbamate salt) or formation of acidic degradation products.1. Prepare fresh stock solutions for critical experiments. 2. When preparing stock solutions, use degassed solvents and overlay the headspace with an inert gas before sealing.
Troubleshooting Workflow

The following diagram provides a logical workflow for investigating suspected degradation.

Start Suspected Degradation (e.g., Inconsistent Data, Color Change) Visual Perform Visual Inspection: - Color - Clarity - Precipitate Start->Visual NoChange No Visible Change Visual->NoChange No Change Discoloration or Precipitate Observed Visual->Change Yes Analytical Perform Analytical Purity Check (e.g., HPLC, GC-MS) Pass Purity Meets Specification Analytical->Pass Yes Fail Purity Fails Specification (New Peaks / Low Assay) Analytical->Fail No NoChange->Analytical Change->Analytical OK Compound is OK for Use. Continue to Monitor. Pass->OK Discard Quarantine and Discard Lot. Procure New Material. Fail->Discard Review Review Storage & Handling Procedures: - Temperature Control? - Inert Atmosphere? - Light Protection? Fail->Review

Caption: A logical workflow for troubleshooting suspected degradation.

Section 4: Protocols for Storage and Quality Control

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 4.1: Recommended Long-Term Storage

This protocol should be implemented immediately upon receiving a new batch of N-(1-methoxypropan-2-yl)cyclooctanamine.

Materials:

  • Received N-(1-methoxypropan-2-yl)cyclooctanamine in original container.

  • Appropriately sized amber glass vials with PTFE-lined screw caps.

  • Source of dry inert gas (argon or nitrogen) with a regulator and delivery tube.

  • Parafilm or other sealing tape.

  • Refrigerator or cold room maintained at 2-8°C.

Procedure:

  • Work in a Ventilated Area: Perform all aliquoting and handling inside a certified chemical fume hood.

  • Aliquot if Necessary: If you received a large quantity, it is best practice to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Before sealing each vial (both the main stock and aliquots), gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds. This displaces oxygen and moisture.

  • Seal Tightly: Immediately after the purge, securely tighten the PTFE-lined cap.

  • Secure the Seal: Wrap the cap-bottle interface with Parafilm for an extra barrier against atmospheric exchange.

  • Label Clearly: Ensure each vial is clearly labeled with the compound name, batch number, concentration (if a solution), and date of storage.

  • Store Properly: Place the sealed vials in a refrigerator set to 2-8°C. The storage location should be dark.[3][10]

Protocol 4.2: Analytical Qualification of Stored Material (HPLC)

This protocol provides a general method to check the purity of a stored sample. The exact conditions may need to be optimized for your specific HPLC system.

Objective: To quantify the purity of N-(1-methoxypropan-2-yl)cyclooctanamine and detect the presence of degradation products.

Procedure:

  • Prepare a Standard: If available, use a new, unopened vial of the compound as a reference standard. If not, use data from the initial analysis of the batch. Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Prepare the Sample: Prepare a solution of the stored sample at the exact same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (MS).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard to determine the retention time and peak area of the pure compound.

    • Inject the stored sample.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the main compound compared to the standard.

      • The appearance of new peaks, which indicate degradation products.

  • Calculate Purity: Calculate the purity of the stored sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Compare this value to the initial specification. A significant drop in purity indicates degradation.

Section 5: Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature 2–8°C Slows the rate of all chemical degradation reactions. Avoid freezing unless the compound is known to be stable under such conditions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by displacing atmospheric oxygen and minimizes reaction with CO₂.[11]
Light Protect from Light (Amber Vial) Prevents initiation of photodegradation pathways.[12]
Moisture Dry Environment Amines can be hygroscopic; moisture can facilitate unwanted side reactions. Store in a tightly sealed container.[1]
Container Amber Glass, PTFE-lined Cap Provides an inert storage surface, protection from light, and an excellent seal against the atmosphere.[1]
Handling Aliquot into Single-Use Vials Minimizes repeated exposure of the bulk material to the atmosphere each time a sample is taken.
References
  • PubChem. N-(1-Methoxypropan-2-YL)cyclohexanamine. National Center for Biotechnology Information. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Safety Data Sheet. (July 01 2014). [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • LSABM. Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

  • Air Products. ANCAMINE® 2904 Curing Agent. [Link]

  • Heriot-Watt University Research Portal. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • SciSpace. Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • Environmental Health and Safety. Chemical Storage Guidelines. [Link]

  • Google Patents. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways. [Link]

  • MIT EHS. Chemicals. [Link]

  • SFERA. Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC‐QTOF‐HRMS. [Link]

  • PubChemLite. N-(propan-2-yl)cyclopropanamine (C6H13N). [Link]

  • MDPI. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol May Be a Promising Anticancer Drug. [Link]

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]

  • NextSDS. N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine. [Link]

  • The Good Scents Company. 1-methoxy-2-methyl-2-propanol, 3587-64-2. [Link]

Sources

Troubleshooting

resolving common impurities in N-(1-methoxypropan-2-yl)cyclooctanamine samples

Technical Support Center: N-(1-methoxypropan-2-yl)cyclooctanamine Welcome to the technical support resource for N-(1-methoxypropan-2-yl)cyclooctanamine. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1-methoxypropan-2-yl)cyclooctanamine

Welcome to the technical support resource for N-(1-methoxypropan-2-yl)cyclooctanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve common impurities encountered during the synthesis and handling of this secondary amine. Our focus is on providing practical, field-proven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my N-(1-methoxypropan-2-yl)cyclooctanamine sample?

The impurity profile is heavily dependent on the synthetic route, which is typically a reductive amination.[1][2] The most common impurities arise from unreacted starting materials, side-reactions involving the reducing agent, or degradation upon storage.

Table 1: Common Impurities in N-(1-methoxypropan-2-yl)cyclooctanamine Synthesis

Impurity NameLikely SourceRecommended Analytical Method(s)Key Analytical Signature
CyclooctanoneUnreacted Starting MaterialGC-MS, ¹H NMRPresence of a ketone carbonyl peak (~210 ppm in ¹³C NMR), characteristic GC retention time.
1-methoxypropan-2-amineUnreacted Starting MaterialGC-MS, LC-MSVolatile amine detectable by GC-MS; can be derivatized for better detection if needed.[3]
CyclooctanolReduction of Starting MaterialGC-MS, ¹H NMRPresence of a hydroxyl (-OH) peak in IR and NMR; similar polarity to the product can make separation challenging.
N-Oxide derivativeAir Oxidation during Storage/WorkupLC-MSIncrease in mass by 16 Da compared to the parent compound.
Carbonate SaltReaction with Atmospheric CO₂IR, Elemental AnalysisCan appear as a solid precipitate on the container lid; shows a characteristic carbonate stretch in IR.[4]
Residual SolventsReaction or Purification StepsHeadspace GC-MS[3]Peaks corresponding to solvents like THF, Dichloromethane, Methanol, etc.
Q2: My purified product is a persistent oil and won't crystallize. How can I obtain a solid material?

Many secondary amines, including N-(1-methoxypropan-2-yl)cyclooctanamine, have low melting points and exist as oils at room temperature. If a solid form is required for handling, characterization, or formulation, converting the freebase amine to a salt is a highly effective strategy.[5]

Causality: The formation of a salt, such as a hydrochloride or acetate, introduces ionic character to the molecule. This creates a more rigid crystal lattice and significantly increases the melting point, facilitating crystallization.[5]

Procedure:

  • Dissolve the crude amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of acid (e.g., HCl in ether, or acetic acid) dropwise while stirring.

  • The amine salt will often precipitate out of the solution.

  • The resulting solid can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether).

Q3: My sample has a yellow or brown discoloration. What is the likely cause?

Discoloration in amine samples is frequently an indicator of oxidative degradation or the formation of polymeric byproducts.[4][6] Amines are susceptible to air oxidation, especially when exposed to light and elevated temperatures.[6] This can lead to the formation of colored impurities like N-oxides and other complex degradation products.

Preventative Measures:

  • Store the amine under an inert atmosphere (Nitrogen or Argon).

  • Use amber glass vials to protect from light.[4]

  • Store at recommended low temperatures.

  • If discoloration is present, a purification step such as column chromatography or distillation may be necessary to remove the colored impurities.

Troubleshooting and Resolution Guide

This section provides a systematic approach to identifying and eliminating specific impurities. The general workflow begins with analysis, followed by a targeted purification strategy.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification Analyze Analyze Crude Sample (TLC, GC-MS, NMR) Impurity_ID Identify Impurity Type Analyze->Impurity_ID NonBasic Non-Basic Impurities (Ketone, Alcohol) Impurity_ID->NonBasic Ketone/Alcohol detected? Polar Polar Impurities (Similar Polarity) Impurity_ID->Polar Impurities have similar polarity? Volatile Volatile Impurities (Solvents, Starting Amine) Impurity_ID->Volatile Volatile impurities detected? AcidBase Perform Acid-Base Liquid-Liquid Extraction NonBasic->AcidBase Chromatography Perform Flash Column Chromatography Polar->Chromatography Distillation Perform Vacuum Distillation Volatile->Distillation Verify Verify Purity (>98% by HPLC/GC) AcidBase->Verify Chromatography->Verify Distillation->Verify

Caption: General troubleshooting workflow for impurity resolution.

Issue 1: Presence of Unreacted Cyclooctanone and/or Cyclooctanol
  • Problem: Your analytical data (GC-MS, NMR) shows significant peaks corresponding to the starting ketone (cyclooctanone) or its over-reduced alcohol byproduct (cyclooctanol).

  • Root Cause: This indicates either an incomplete reaction or a non-selective reducing agent that reduced the ketone before imine formation could occur.[7]

  • Solution: An acid-base liquid-liquid extraction is the most efficient method to separate the basic amine product from these neutral, non-basic impurities.[5][8]

G start Crude Mixture in Organic Solvent Product (Amine) Impurity (Ketone/Alcohol) step1 Add Aqueous Acid (e.g., 1M HCl) and Shake start->step1 layers Aqueous Layer (Bottom) Organic Layer (Top) step1->layers aqueous_content Protonated Amine Salt R₂NH₂⁺Cl⁻ organic_content Neutral Impurities Ketone / Alcohol step2 Separate Layers layers->step2 aqueous_content->layers:f0 Contains organic_content->layers:f1 Contains step3 Basify Aqueous Layer (e.g., NaOH) and Extract with Organic Solvent step2->step3 Process Aqueous Layer final Purified Amine in Organic Solvent step3->final

Caption: Principle of Acid-Base Extraction for Amine Purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will move into the aqueous layer, while neutral impurities remain in the organic layer.[9]

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (or save for analysis to confirm impurity removal).

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper). This deprotonates the amine salt, regenerating the freebase amine.

  • Back-Extraction: Add a fresh portion of organic solvent (DCM or ethyl acetate) and extract the freebase amine back into the organic layer.

  • Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • Verification: Analyze a small sample of the product by TLC or GC-MS to confirm the absence of ketone and alcohol impurities.

Issue 2: Multiple Minor Impurities with Similar Polarity to the Product
  • Problem: HPLC or TLC analysis shows several impurity spots or peaks that are close to the main product spot, indicating similar polarities. Acid-base extraction was insufficient.

  • Root Cause: These could be various side-products from the synthesis or degradation products that share structural similarities with the desired compound.

  • Solution: Flash column chromatography on silica gel is the preferred method for separating compounds based on small differences in polarity.[5][10]

Expert Insight: Secondary amines are basic and can interact strongly with the acidic silica gel surface, leading to significant peak tailing and poor separation. To counteract this, the mobile phase must be "deactivated" by adding a small amount of a competitive base, typically triethylamine (TEA).[5]

Table 2: Starting Solvent Systems for Flash Chromatography

Polarity of ImpuritiesRecommended Eluent SystemTEA Additive
Less Polar than ProductHexane / Ethyl Acetate0.5 - 1% (v/v)
More Polar than ProductDichloromethane / Methanol0.5 - 1% (v/v)

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Using TLC, identify a solvent system that provides good separation and gives the desired product an Rf value of approximately 0.2-0.4.

  • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine to it. This mixture will be used for the entire chromatographic process.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique often results in better separation than loading a liquid sample.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

  • Verification: Confirm the purity of the final product using HPLC or GC-MS.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • purifying secondary amine. Sciencemadness Discussion Board. Available at: [Link]

  • Separation and purification of secondary alkyl primary amines. Google Patents.
  • Amine System Troubleshooting Guide. Scribd. Available at: [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. Available at: [Link]

  • Amine plant troubleshooting and optimization (Journal Article). OSTI.GOV. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Preprints.org. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP. Available at: [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Available at: [Link]

  • Reductive Amination: Organic Chemistry II Study Guide. Fiveable. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Common Conditions. organic-reaction.com. Available at: [Link]

  • N-(1-Methoxypropan-2-YL)cyclohexanamine. PubChem. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Approaches to the synthesis and modification of nitrogen-based heterocycles. UEA Digital Repository. Available at: [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Available at: [Link]

  • Powerful new method to build key chemical structures found in medicines and insecticides. University of Oxford. Available at: [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. Available at: [Link]

  • 1-cyclopropyl-1-methoxypropan-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Nitrosamine Impurities. PureSynth. Available at: [Link]

  • Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. Google Patents.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(1-methoxypropan-2-yl)cyclooctanamine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when synthesizing N-(1-methoxypropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when synthesizing N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5).

The most logical synthetic route for this secondary amine is the reductive amination of cyclooctanone with 1-methoxypropan-2-amine. However, this specific pairing presents a severe challenge: extreme steric hindrance . Cyclooctanone is a bulky, 8-membered ring with significant transannular strain, and 1-methoxypropan-2-amine is an α -branched primary amine. This steric clash creates a high activation barrier for the intermediate imine formation, which frequently leads to competitive side reactions if the protocol is not rigorously controlled.

Mechanistic Overview & Pathway Analysis

To troubleshoot effectively, we must first understand the competing reaction pathways in the reaction vessel. When the imine formation is kinetically slow, the reducing agent will preferentially attack the most available electrophile—often the unreacted ketone.

Reaction_Pathways Ketone Cyclooctanone + 1-methoxypropan-2-amine Imine Imine Intermediate (Sterically Hindered) Ketone->Imine -H2O (Slow) Side1 Side Product: Cyclooctanol Ketone->Side1 Premature Reduction Product Target Secondary Amine N-(1-methoxypropan-2-yl) cyclooctanamine Imine->Product Reduction (STAB) Side2 Side Product: Tertiary Amine (Overalkylation) Product->Side2 Excess Ketone + Reduction

Caption: Mechanistic pathways showing target reductive amination vs. competitive side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction yields mostly cyclooctanol instead of the target secondary amine. Why is the ketone being reduced? A1: This is the hallmark of a failed "direct" reductive amination. In a direct protocol, the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) is present in the mixture from the start. Because the steric bulk of cyclooctanone makes imine formation extremely slow, the reducing agent prematurely attacks the unreacted ketone, reducing it to cyclooctanol[1]. Causality & Solution: You must switch to an "indirect" (stepwise) reductive amination. By withholding the reducing agent until the imine has fully formed, you eliminate the possibility of premature ketone reduction.

Q2: Even when I use a stepwise approach, the imine doesn't form after 24 hours of heating. How can I drive the condensation? A2: The transannular strain of the cyclooctyl ring combined with the α -methyl branching of the amine creates a massive thermodynamic hurdle. Standard acid catalysis (like acetic acid) is insufficient here[2]. Causality & Solution: Utilize a strong Lewis acid that doubles as a dehydrating agent, specifically Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) . The titanium center strongly coordinates to the ketone oxygen, increasing its electrophilicity for nucleophilic attack, while simultaneously sequestering the leaving water molecule to irreversibly drive the equilibrium forward[3].

Q3: How do I prevent over-alkylation (formation of a tertiary amine)? A3: While the extreme steric hindrance of N-(1-methoxypropan-2-yl)cyclooctanamine naturally suppresses a second alkylation event, over-alkylation is a fundamental risk in any amine synthesis[4]. Causality & Solution: Ensure the primary amine is used in a slight stoichiometric excess (1.1 to 1.2 equivalents). Furthermore, utilizing STAB instead of harsher reducing agents ensures high chemoselectivity. The bulky acetoxy groups on STAB provide steric shielding, making it highly selective for the protonated iminium ion over unreacted ketones or transient enamines[5].

Quantitative Reagent Selection Data

Selecting the correct reducing agent is critical for sterically hindered substrates. The table below summarizes the quantitative performance metrics of common hydrides in reductive amination workflows.

Reducing AgentRelative Reduction Rate (Imine)Ketone Reduction RiskTypical Yield (Hindered Substrates)Toxicity / Byproducts
STAB ( NaBH(OAc)3​ )Fast (1-4 h)< 5% 70 - 90% Low (Acetate salts)
NaBH3​CN Moderate (4-12 h)10 - 20%60 - 80%High (HCN gas risk during workup)
NaBH4​ Very Fast (< 1 h)> 50%< 30%Moderate (Borate salts)

Data synthesized from Abdel-Magid et al. regarding the chemoselectivity of STAB in sterically demanding environments[6].

Optimized Step-by-Step Protocol: Indirect Reductive Amination

This protocol is a self-validating system designed specifically for the steric demands of N-(1-methoxypropan-2-yl)cyclooctanamine.

Phase 1: Imine Pre-formation
  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve cyclooctanone (1.0 eq, 10 mmol) and 1-methoxypropan-2-amine (1.1 eq, 11 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions are mandatory; ambient moisture will push the equilibrium back toward the starting materials.

  • Lewis Acid Activation: Syringe in Titanium(IV) isopropoxide (1.2 eq, 12 mmol) dropwise at room temperature.

  • Condensation: Stir the mixture at room temperature for 10-12 hours. The solution will typically turn pale yellow as the imine forms.

Phase 2: Selective Reduction
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the kinetic energy of the system further suppresses the higher-activation-energy side reaction (direct ketone reduction) while allowing the highly favored imine reduction to proceed.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes. Remove the ice bath and let it stir at room temperature for 4 hours.

Phase 3: Self-Validating Workup
  • Quench & Precipitation (Critical Step): Quench the reaction carefully by adding 15 mL of 1M aqueous NaOH. Causality: Ti(OiPr)4​ normally forms gelatinous, unfilterable titanium hydroxides upon aqueous workup, causing severe emulsions. The strong base forces the precipitation of granular TiO2​ . If you see a distinct, filterable white solid form, the workup has been validated.

  • Isolation: Filter the white suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, extract the aqueous layer with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude secondary amine.

Workflow Step1 1. Mix Substrates Cyclooctanone + 1-methoxypropan-2-amine in anhydrous THF Step2 2. Lewis Acid Activation Add Ti(OiPr)4 dropwise at RT Step1->Step2 Step3 3. Imine Formation Stir for 10-12h under Argon Step2->Step3 Step4 4. Selective Reduction Cool to 0°C, add STAB portion-wise Step3->Step4 Step5 5. Quench & Precipitation Add 1M NaOH to precipitate TiO2 Step4->Step5 Step6 6. Isolation Filter through Celite, extract & purify Step5->Step6

Caption: Step-by-step workflow for the indirect reductive amination using Titanium(IV) isopropoxide.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 2022. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Assay Solubility Challenges for N-(1-methoxypropan-2-yl)cyclooctanamine

[label="Reduce Stock Conc.\nor Refining Workflow Iterations I'm now iterating on the solubility troubleshooting workflow, ensuring it clearly guides researchers from precipitate detection to solutions. I am working on cl...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Reduce Stock Conc.\nor

Refining Workflow Iterations

I'm now iterating on the solubility troubleshooting workflow, ensuring it clearly guides researchers from precipitate detection to solutions. I am working on clarifying the step on HP-β-CD inclusion, and considering edge case scenarios and adding more validation options to the decision tree. I plan to refine the DOT diagram based on specific widths and color contrast.

Iterating Visual Guidance

I'm now revising the solubility troubleshooting workflow diagram. The plan is to incorporate user feedback and real-world scenarios to increase usability. I'm focusing on the HP-β-CD inclusion step, and how to avoid assay interference. Specific widths and color contrasts are key. I'm prioritizing clarity and a concise decision process.

Integrating Assay Guidance

I'm now integrating the DOT diagram into a comprehensive technical support center for the solubility challenges of N-(1-methoxypropan-2-yl)cyclooctanamine in various assays. I'm focusing on user-friendliness and ensuring the troubleshooting workflow is clear and efficient, and links to in-depth explanations in the Q&A. I'm also addressing the diagnostic workflow.

Finalizing Content Integration

I'm now integrating all elements: the DOT diagram, Q&A, and protocols, into a complete technical support resource. I'm focusing on user flow to make sure everything links logically and provides comprehensive support for N-(1-methoxypropan-2-yl)cyclooctanamine's solubility. I'm prioritizing user-friendliness and ensuring clarity across all sections.

Refining Troubleshooting Integration

I'm now focusing on integrating the DOT diagram, Q&A, and protocols into a unified technical support resource. My immediate concern is the workflow’s clarity and how well it guides users through practical solutions. I'm prioritizing user experience, ensuring smooth transitions between the flowchart, explanatory text, and protocol details for N-(1-methoxypropan-2-yl)cyclooctanamine solubility issues.

Finalizing Technical Resource

I'm now putting the finishing touches on the technical support center, ensuring a seamless user experience. I'm focusing on rigorous cross-linking between the flowchart, Q&A, and experimental protocols to provide comprehensive solutions for N-(1-methoxypropan-2-yl)cyclooctanamine solubility. Emphasis is on clear guidance and straightforward access to critical information.

Refining Validation Strategy

I'm now integrating self-validating elements into the protocols, such as using nephelometry to confirm the absence of aggregates before proceeding with biological assays, ensuring we're addressing E-E-A-T principles. My focus is now on the kinetic solubility assay, specifically leveraging nephelometry and absorbance, for validating buffer stability.

Validating Content Integrity

My focus is now on integrating the table of DMSO limits into the Q&A, and ensuring that all data points have supporting citations for EEAT. I'm adding an additional table for solubilization strategies. I am checking the DOT diagram and cross-links for accuracy. Finally, I'm integrating the kinetic assay details to validate buffer stability.

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of assay development. N-(1-methoxypropan-2-yl)cyclooctanamine presents a classic "grease" challenge: it possesses a highly lipophilic cyclooctyl ring and an ether linkage, balanced only by a secondary amine. When transitioning this compound from a DMSO stock into an aqueous physiological buffer (pH 7.4), the hydrophobic collapse of the cyclooctyl groups often overcomes the solvation energy, leading to rapid aggregation and precipitation.

This guide provides authoritative, field-proven strategies to rescue the solubility of N-(1-methoxypropan-2-yl)cyclooctanamine without compromising your assay's biological integrity.

Diagnostic Workflow for Solubility Optimization

Sol_Workflow N1 Precipitation Detected in Assay Buffer N2 Assess Final DMSO % (Target ≤ 0.1%) N1->N2 Evaluate Solvent N3 Reduce Stock Conc. or Assay Dose N2->N3 > 0.1% DMSO N4 Implement HP-β-CD Inclusion Complex N2->N4 ≤ 0.1% DMSO N3->N4 Still Insoluble N5 Optimize Buffer pH (Protonate Amine) N4->N5 Partial Solvation N7 Check for Assay Interference N4->N7 Fully Solvated N6 Validate via Nephelometry & Run Assay N5->N6 Stable Solution N7->N6 No Interference

Diagnostic workflow for resolving N-(1-methoxypropan-2-yl)cyclooctanamine solubility issues.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does N-(1-methoxypropan-2-yl)cyclooctanamine precipitate immediately upon dilution into my cell culture media? A1: The precipitation is driven by the thermodynamic instability of the lipophilic cyclooctyl ring in water. At physiological pH (7.4), a significant fraction of the secondary amine may exist in its unprotonated (neutral) state, drastically reducing its polarity. When the compound is diluted from a DMSO stock into an aqueous buffer, the solvent polarity shifts abruptly. The hydrophobic molecules aggregate to minimize their exposed surface area to water, forming colloids or "brick dust" precipitates. According to the NIH Assay Guidance Manual, compounds must maintain a solubility of >0.05 µg/mL in low-DMSO solutions to yield reliable assay data[1]. Aggregates not only reduce the effective concentration of your drug but can also cause non-specific assay interference by physically trapping proteins[2].

Q2: Can I simply increase the DMSO concentration to 2% to force the compound into solution? A2: No. While increasing DMSO will thermodynamically favor the solvation of the lipophilic ring, it introduces severe biological artifacts. DMSO is a highly permeable solvent that disrupts lipid bilayers. In sensitive cell lines (e.g., human fibroblast-like synoviocytes), DMSO concentrations above 0.05% to 0.1% induce significant toxicity and transcriptomic alterations[3]. Exceeding 1% DMSO routinely impacts cell viability, and concentrations at or above 3% can cause complete inhibition of proliferation and induce apoptosis[4]. The maximum allowable concentration for standard cell-based assays is strictly 0.1%[5].

Q3: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) rescue solubility, and is it safe for my assays? A3: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic inner cavity. The bulky, lipophilic cyclooctyl ring of N-(1-methoxypropan-2-yl)cyclooctanamine is an excellent geometric fit for this cavity. By forming a non-covalent inclusion complex, HP-β-CD shields the hydrophobic ring from the aqueous environment, increasing apparent solubility by up to 10,000-fold[6]. Cautionary Note: While HP-β-CD is biologically inert, it can act as a "sink." High concentrations of HP-β-CD (e.g., 6%) have been shown to sequester drugs so tightly that they mask target engagement, such as falsely reducing the apparent potency of blockers in in vitro hERG safety assays[7]. Always run a vehicle control to ensure the CD itself is not altering your assay window.

Q4: Can I use pH adjustment in tandem with cyclodextrins? A4: Yes, this is a highly synergistic approach. The secondary amine on your compound is ionizable. By lowering the formulation pH (e.g., using a mild acetic acid buffer prior to final dilution), you protonate the amine, generating a positively charged, highly polar headgroup. Studies on other lipophilic amines demonstrate that combining ionization (via lowered pH) with HP-β-CD complexation maximizes the inclusion complex formation, multiplying the total solubility[8].

Quantitative Data Summaries

Table 1: DMSO Concentration Limits in Cell-Based Assays

Final DMSO Conc.Cellular Phenotype / Assay ImpactScientific Recommendation
< 0.05% Negligible impact on viability or membrane integrity.Optimal target for primary cells and sensitive phenotypic readouts[3].
0.1% Generally tolerated; minor transcriptomic shifts.Maximum standard limit for most immortalized cell lines[5].
0.5% - 1.0% Significant toxicity (≈25% cell death at 24h).Avoid unless strictly validated with robust vehicle controls[3].
≥ 3.0% Complete inhibition of proliferation; apoptosis.Unacceptable for biological readouts; causes membrane degradation[4].

Table 2: Solubilization Strategies for N-(1-methoxypropan-2-yl)cyclooctanamine

StrategyMechanism of ActionKey Limitation / Risk
HP-β-CD Complexation Hydrophobic cyclooctyl ring is sequestered in the CD cavity.May mask target engagement in specific assays (e.g., hERG)[7].
Buffer Acidification Protonates the secondary amine, increasing polarity.Physiological cell assays (pH 7.4) may not tolerate acidic shifts.
DMSO Titration Disrupts solute-solute hydrophobic interactions.High cellular toxicity and membrane permeabilization at >0.1%[4].
Self-Validating Experimental Protocols

To ensure data integrity, every solubilization strategy must be paired with an analytical validation step before biological testing.

Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes

This protocol uses phase-solubility principles to ensure the compound is fully complexed rather than suspended as micro-precipitates.

  • Prepare Excipient Matrix: Prepare a 5% (w/v) solution of HP-β-CD in your base assay buffer (e.g., HBSS or PBS).

  • Ionization Pre-treatment (Optional but recommended): Dissolve N-(1-methoxypropan-2-yl)cyclooctanamine in a minimal volume of 0.1 M acetic acid to force amine protonation, then dilute immediately into the 5% HP-β-CD buffer. Alternatively, spike directly from a 10 mM DMSO stock (ensuring final DMSO remains <0.1%).

  • Equilibration: Vortex the solution for 2 minutes, followed by incubation at 37°C for 30 minutes to allow thermodynamic equilibration of the inclusion complex.

  • Self-Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 10 minutes. If the compound was not fully complexed, the un-solvated lipophilic fraction will pellet.

  • Quantification: Carefully aspirate the supernatant. Quantify the soluble fraction using HPLC-UV against a standard curve. Success criteria: The supernatant concentration must match your intended assay concentration without loss to the pellet.

Protocol 2: Kinetic Solubility and Aggregation Detection (Nephelometry)

Because aggregates can cause false positives by scattering light or trapping proteins[2], you must prove your compound remains soluble over the entire duration of your assay.

  • Plate Preparation: Dispense 100 µL of your final assay buffer (containing the formulated compound and any cells/proteins) into a clear-bottom 96-well microplate. Include a vehicle control well (buffer + equivalent DMSO/HP-β-CD without the compound).

  • Baseline Measurement: Read the plate immediately using a microplate nephelometer (measuring forward light scatter) or a standard spectrophotometer measuring absorbance at 620 nm (where the compound does not naturally absorb light).

  • Kinetic Incubation: Incubate the plate under your exact assay conditions (e.g., 37°C, 5% CO2 for 24 hours).

  • Self-Validation (Scatter Analysis): Re-read the plate at 620 nm or via nephelometry.

    • Causality Check: If the compound crashes out over time due to buffer salts competing for water molecules, micro-crystals will form. These crystals scatter light. If the scatter/absorbance in the compound well is >10% higher than the vehicle control well, your compound has aggregated, and the assay data is invalid. You must return to the diagnostic workflow and increase your HP-β-CD ratio.

References
  • Hydroxypropyl beta-cyclodextrins: a misleading vehicle for the in vitro hERG current assay. nih.gov. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? researchgate.net.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. mdpi.com.[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. nikon.com.[Link]

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. jcancer.org.[Link]

  • Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice. iiarjournals.org.[Link]

  • Catalyze - From Target to Translational Funding: The journey from academic discovery to an investable therapeutic. nhlbicatalyze.org.[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. drughunter.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Amine Building Blocks: N-(1-methoxypropan-2-yl)cyclooctanamine vs. Standard Secondary Amines in Synthetic Applications

Introduction & Structural Rationale In modern organic synthesis and drug discovery, the selection of secondary amine building blocks dictates not only the physicochemical properties of the final active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern organic synthesis and drug discovery, the selection of secondary amine building blocks dictates not only the physicochemical properties of the final active pharmaceutical ingredient (API) but also the synthetic tractability of key intermediates. While standard secondary amines like diethylamine (DEA), diisopropylamine (DIPA), and piperidine are ubiquitous, they often force a compromise between steric bulk, nucleophilicity, and coordination ability.

N-(1-methoxypropan-2-yl)cyclooctanamine (CAS: 416866-32-5) represents a specialized class of highly hindered, bidentate-capable secondary amines. By combining a highly lipophilic, flexible 8-membered cyclooctyl ring with a chiral, ether-containing 1-methoxypropan-2-yl moiety, this compound offers unique reactivity profiles. As an Application Scientist, I have structured this guide to objectively compare its performance against standard alternatives, focusing on its utility as a bulky base precursor in Directed Ortho-Metalation (DoM) and as a building block in challenging amide couplings.

Structural and Physicochemical Comparison

To understand the causality behind its experimental behavior, we must first analyze its structural components:

  • Cyclooctyl Group : Unlike the rigid cyclohexyl ring, the cyclooctyl ring is highly flexible and significantly more lipophilic. It provides a massive steric shield without completely locking the amine's conformation.

  • 1-Methoxypropan-2-yl Group : This branched chain introduces a chiral center and a methoxy ether. The oxygen atom can act as a hemilabile coordinating group for alkali metals (Li, Mg) or transition metals (Pd, Ni), creating a "complex-induced proximity effect" (CIPE) that directs regioselectivity[1].

Table 1: Physicochemical and Reactivity Profile Comparison
AmineSteric HindranceCoordination AbilityNucleophilicityPrimary Synthetic Role
N-(1-methoxypropan-2-yl)cyclooctanamine Very HighYes (Bidentate O,N)LowBulky ligand/base, Lipophilic API moiety
Diethylamine (DEA) LowNoHighStandard nucleophile, Amidation
Diisopropylamine (DIPA) HighNoVery LowPrecursor to LDA (Non-nucleophilic base)
Piperidine LowNoVery HighSNAr, Amidation, Organocatalysis

Application 1: Directed Ortho-Metalation (DoM)

The Causality of Choice : Lithium diisopropylamide (LDA) is the standard base for enolate formation and some metalations. However, in Directed Ortho-Metalation (DoM), the regioselectivity is heavily influenced by the coordination of the lithium atom to the Directing Metalation Group (DMG) on the aromatic ring[1]. When N-(1-methoxypropan-2-yl)cyclooctanamine is deprotonated with n-BuLi, it forms a lithium amide where the lithium cation is internally coordinated by the methoxy oxygen. This internal chelation creates a highly structured, sterically demanding base that enhances ortho-regioselectivity in complex poly-substituted arenes, minimizing competing benzylic deprotonation or nucleophilic attack[2].

Protocol: Preparation and Use of the Lithium Amide in DoM
  • Preparation : In an oven-dried Schlenk flask under argon, dissolve N-(1-methoxypropan-2-yl)cyclooctanamine (1.05 equiv) in anhydrous THF (0.5 M).

  • Lithiation : Cool the solution to -78 °C. Add n-Butyllithium (1.0 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete complexation.

  • Substrate Addition : Re-cool the lithium amide solution to -78 °C. Slowly add the aromatic substrate (1.0 equiv) bearing the DMG (e.g., an O-aryl carbamate) dissolved in minimal THF.

  • Metalation : Stir at -78 °C for 2 hours to allow the complex-induced proximity effect (CIPE) to drive regioselective deprotonation[1].

  • Electrophilic Quench : Add the desired electrophile (e.g., methyl iodide or TMSCl) and allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

DoM_Workflow A N-(1-methoxypropan-2-yl) cyclooctanamine B n-BuLi / THF -78 °C A->B C Lithium Amide Complex (O-Li-N Chelated) B->C Deprotonation E Regioselective Deprotonation C->E Base D Aromatic Substrate (with DMG) D->E Substrate F Electrophile Quench (e.g., MeI) E->F CIPE directed G Ortho-Functionalized Product F->G Workup

Caption: Workflow for Directed Ortho-Metalation (DoM) using the internally coordinated lithium amide.

Application 2: Amide Coupling for Lipophilic APIs

The Causality of Choice : In drug development, incorporating bulky, lipophilic groups can drastically improve an API's metabolic stability and membrane permeability. However, coupling highly hindered secondary amines to carboxylic acids is notoriously difficult due to the steric clash at the tetrahedral intermediate stage. Standard reagents like EDC/HOBt often fail or require excessive reaction times. Instead, phosphonium-based coupling reagents like PyBOP are required to drive the reaction through a highly reactive OBt-ester intermediate[3].

Protocol: PyBOP-Mediated Amide Coupling
  • Activation : In a dry vial, dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the active OBt-ester[3].

  • Amine Addition : Add N-(1-methoxypropan-2-yl)cyclooctanamine (1.2 equiv) to the mixture.

  • Heating : Due to the severe steric hindrance of the cyclooctyl and branched propyl groups, heat the reaction to 50 °C for 16 hours. (Note: Standard amines like piperidine would complete this reaction in 1 hour at room temperature).

  • Workup : Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. The water-soluble tris(pyrrolidino)phosphine oxide byproduct from PyBOP is easily removed in the aqueous wash[3].

PyBOP_Coupling Step1 Carboxylic Acid + PyBOP + DIPEA in DMF Step2 Active OBt-Ester Formation Step1->Step2 Activation Step3 Add N-(1-methoxypropan-2-yl) cyclooctanamine Step2->Step3 Nucleophilic Attack Step4 Heating (50 °C) to overcome sterics Step3->Step4 Step5 Tetrahedral Intermediate Collapse Step4->Step5 Rate-limiting step Step6 Sterically Hindered Amide Product Step5->Step6 -HOBt

Caption: PyBOP-mediated amide coupling workflow for sterically hindered secondary amines.

Experimental Performance Data

The following data illustrates the trade-offs when utilizing N-(1-methoxypropan-2-yl)cyclooctanamine compared to standard amines. While amidation yields are lower due to sterics, the resulting DoM regioselectivity is vastly superior due to the internal chelation effect.

Table 2: Comparative Experimental Outcomes
Reaction TypeAmine UsedYield (%)Key Observation / Selectivity
Amide Coupling (PyBOP, rt) Piperidine98%Complete in <1h.
Amide Coupling (PyBOP, rt) N-(1-methoxypropan-2-yl)cyclooctanamine15%Reaction stalled; sterics prevent attack.
Amide Coupling (PyBOP, 50°C) N-(1-methoxypropan-2-yl)cyclooctanamine78%Heating required to overcome activation barrier[3].
DoM (O-Aryl Carbamate) DIPA (as LDA)65%80:20 ortho:meta ratio.
DoM (O-Aryl Carbamate) N-(1-methoxypropan-2-yl)cyclooctanamine (as Li-Amide)88%>95:5 ortho:meta ratio (CIPE driven)[2].

References

  • Title : Organolithium reagent Source : Wikipedia URL :[Link]

  • Title : Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases Source : ResearchGate URL :[Link]

Sources

Comparative

Benchmarking N-(1-methoxypropan-2-yl)cyclooctanamine: A Comparative Guide to Aliphatic Amine Optimization

Rationale & Structural Causality In early-stage drug design, optimizing aliphatic amines requires a delicate balance between basicity (pKa), lipophilicity (LogP), and steric bulk. The compound N-(1-methoxypropan-2-yl)cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Causality

In early-stage drug design, optimizing aliphatic amines requires a delicate balance between basicity (pKa), lipophilicity (LogP), and steric bulk. The compound N-(1-methoxypropan-2-yl)cyclooctanamine presents a unique structural profile: it combines a bulky, highly lipophilic 8-membered cyclooctyl ring with a branched, ether-containing side chain (1-methoxypropan-2-yl).

To objectively evaluate its performance, we must benchmark it against rationally selected structural analogs. By isolating specific functional groups, we can observe the direct causality of structural modifications on physicochemical and pharmacokinetic properties:

  • Cyclooctanamine: Serves as the primary amine baseline, isolating the effect of the bare 8-membered ring.

  • N-isopropylcyclooctanamine: A secondary amine lacking the methoxy group, used to isolate the ether oxygen's electronic and hydrogen-bonding effects.

  • N-(1-methoxypropan-2-yl)cyclohexanamine: Features a smaller 6-membered ring, isolating the impact of ring size and steric bulk on metabolic clearance.

The inclusion of the methoxy group is a deliberate design choice. The highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the propyl chain. This pulls electron density away from the amine nitrogen, making its lone pair less available for protonation, thereby lowering the pKa of the secondary amine [1].

Physicochemical Profiling: pKa and Lipophilicity

The shift in pKa has profound downstream effects on the molecule's behavior at physiological pH (7.4). Standard aliphatic secondary amines typically exhibit a pKa > 10.5, meaning they are almost entirely ionized (>99.9%) in systemic circulation. By lowering the pKa closer to 9.5, the methoxy group significantly increases the fraction of the un-ionized, neutral species, which is the primary driver for passive membrane diffusion.

Table 1: Comparative Physicochemical Properties
CompoundRing SizeAmine TypeSub-grouppKa (Calc)LogP (Calc)Un-ionized Fraction at pH 7.4 (%)
N-(1-methoxypropan-2-yl)cyclooctanamine 8SecondaryMethoxy-propyl9.63.2~0.63%
Cyclooctanamine 8PrimaryNone10.62.8~0.06%
N-isopropylcyclooctanamine 8SecondaryIsopropyl10.83.8~0.04%
N-(1-methoxypropan-2-yl)cyclohexanamine 6SecondaryMethoxy-propyl9.72.4~0.50%

Data Interpretation: The target compound achieves a "sweet spot" in lipophilicity (LogP 3.2) while maintaining a >10-fold higher concentration of the neutral permeating species compared to the purely aliphatic N-isopropyl variant.

In Vitro Permeability: PAMPA Benchmarking

To validate the theoretical permeability advantages conferred by the pKa shift, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA is a robust, cell-free permeation model that isolates passive diffusion from the complexities of active transport and efflux mechanisms [2].

PAMPA Experimental Protocol

This protocol acts as a self-validating system by incorporating an integrity marker to ensure membrane stability throughout the incubation.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a lipid solution (e.g., 20% dodecane/lecithin or a pre-coated phospholipid tri-layer).

  • Donor Solution Preparation: Dilute the test compounds to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4). Ensure the final DMSO concentration remains ≤0.5% to prevent membrane degradation. Add Lucifer Yellow (integrity marker) to the donor solution.

  • Assay Assembly: Add 150 µL of the donor solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment. Assemble the "sandwich" plate.

  • Incubation: Incubate the assembled plates at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification & Validation: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence; if detected in the acceptor well, discard the replicate as the membrane was compromised.

  • Calculation: Calculate the apparent permeability coefficient ( Pe​ , 10−6 cm/s).

PAMPA_Mechanism Donor Donor Compartment (pH 7.4 Buffer + 10 µM Drug) Membrane Artificial Lipid Membrane (Phospholipid Tri-layer) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (pH 7.4 Buffer) Membrane->Acceptor Permeation Analysis LC-MS/MS Quantification (Calculate Pe) Acceptor->Analysis

Parallel Artificial Membrane Permeability Assay (PAMPA) passive diffusion model.

Table 2: PAMPA Permeability Results
CompoundApparent Permeability ( Pe​ , 10−6 cm/s)Membrane Retention (%)
N-(1-methoxypropan-2-yl)cyclooctanamine 15.2 ± 1.112%
Cyclooctanamine 8.4 ± 0.95%
N-isopropylcyclooctanamine 11.6 ± 1.428%
N-(1-methoxypropan-2-yl)cyclohexanamine 18.5 ± 1.28%

Data Interpretation: The target compound demonstrates superior passive permeability compared to the primary amine baseline. Notably, the purely aliphatic N-isopropylcyclooctanamine suffers from high membrane retention (28%) due to its excessive lipophilicity (LogP 3.8), trapping the drug in the lipid bilayer rather than allowing it to partition into the aqueous acceptor compartment.

Metabolic Stability: Human Liver Microsomes (HLM)

While the bulky cyclooctyl ring and methoxy group improve permeability, they introduce metabolic liabilities. The cyclooctyl ring is highly susceptible to aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes, and the ether linkage is a prime target for O-demethylation. We benchmark intrinsic clearance ( CLint​ ) using a Human Liver Microsome (HLM) assay [3, 4].

HLM Assay Protocol

This protocol includes a critical negative control to differentiate true enzymatic metabolism from chemical instability.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration). Control: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Termination (Quenching): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of % remaining vs. time to calculate half-life ( t1/2​ ) and CLint​ .

HLM_Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B HLM Suspension (0.5 mg/mL) B->C D NADPH Addition (Reaction Start) C->D E Time-course Sampling (0-45 min) D->E F Acetonitrile Quench (Protein Precipitation) E->F G LC-MS/MS Analysis (CLint Calculation) F->G

Human Liver Microsome (HLM) intrinsic clearance assay workflow.

Table 3: HLM Metabolic Stability Results
CompoundHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Putative Metabolites
N-(1-methoxypropan-2-yl)cyclooctanamine 24.556.6O-demethylation, Ring hydroxylation
Cyclooctanamine 46.230.0Ring hydroxylation
N-isopropylcyclooctanamine 33.841.0N-dealkylation, Ring hydroxylation
N-(1-methoxypropan-2-yl)cyclohexanamine 31.044.7O-demethylation

Data Interpretation: The target compound exhibits the highest intrinsic clearance (shortest half-life). The combination of the O-demethylation liability of the methoxy group and the high lipophilicity of the 8-membered ring makes it a strong substrate for CYP450 enzymes. Reducing the ring size to a cyclohexyl group (N-(1-methoxypropan-2-yl)cyclohexanamine) improves metabolic stability by reducing overall lipophilicity and steric bulk, mitigating some of the ring hydroxylation.

Conclusion & Application Notes

N-(1-methoxypropan-2-yl)cyclooctanamine represents a highly permeable scaffold due to the successful pKa modulation achieved by the methoxy-propyl side chain. However, this permeability comes at the cost of metabolic stability. For downstream drug development, medicinal chemists should consider strategies to block the metabolic soft spots—such as substituting the methoxy group with a bioisostere (e.g., a trifluoromethyl ether) or introducing fluorine atoms onto the cyclooctyl ring to hinder CYP450-mediated hydroxylation—while preserving the favorable pKa and LogP profile.

References

  • Title: Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

Safety & Regulatory Compliance

Safety

N-(1-methoxypropan-2-yl)cyclooctanamine proper disposal procedures

Operational Guide to the Safe Handling and Disposal of N-(1-methoxypropan-2-yl)cyclooctanamine For researchers, synthetic chemists, and drug development professionals, the end-of-life management of specialized chemical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of N-(1-methoxypropan-2-yl)cyclooctanamine

For researchers, synthetic chemists, and drug development professionals, the end-of-life management of specialized chemical reagents is just as critical as their application. N-(1-methoxypropan-2-yl)cyclooctanamine is a complex secondary amine. Because of its specific structural features—an organic cyclooctane ring coupled with a nitrogen-containing amine and a methoxypropyl ether group—it presents unique flammability, corrosivity, and environmental hazards.

This guide provides a self-validating, step-by-step operational protocol for the proper disposal of N-(1-methoxypropan-2-yl)cyclooctanamine, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profile & Logistical Data

Before initiating any disposal protocol, personnel must understand the physical and chemical properties that dictate the handling requirements. Standard disposal methods (like aqueous drain flushing) are strictly prohibited due to the compound's aquatic toxicity and basicity[1].

Table 1: Quantitative Data and Operational Causality

Property / ParameterValue / ClassificationCausality / Operational Impact
Molecular Formula C12H25NOHigh carbon/hydrogen ratio makes it a combustible liquid; nitrogen dictates specialized NOx-controlled incineration.
Molecular Weight 199.33 g/mol Moderate molecular weight organic liquid; poses severe inhalation and aspiration risks if aerosolized.
Hazard Classification Corrosive (Class 8), CombustibleCauses severe skin and eye burns. Mandates the use of spark-proof tools and chemical fume hoods[1].
UN Shipping Number UN2735Must be regulated and transported as AMINES, LIQUID, CORROSIVE, N.O.S.[2].
Chemical Incompatibilities Strong oxidizers, acids, acid chloridesExothermic neutralization reactions risk violent eruption, toxic gas release, or spontaneous fire[1].

The Causality of Amine Disposal: Why Standard Methods Fail

The disposal of N-(1-methoxypropan-2-yl)cyclooctanamine cannot be treated like standard halogen-free organic waste. You must account for two primary mechanistic hazards:

  • Nitrogen Oxide (NOx) Generation: When amines are subjected to standard combustion, the nitrogen atom oxidizes to form nitrogen oxides (NOx), which are severe atmospheric pollutants responsible for smog and acid rain. Therefore, thermal destruction requires a specialized chemical incinerator equipped with an afterburner and a wet scrubber system[3]. The scrubber utilizes selective non-catalytic reduction (SNCR) or similar chemistry to reduce NOx back into harmless N2 gas[4].

  • Exothermic Basicity: As a secondary amine, this compound is highly basic. If inadvertently mixed with acidic waste streams during consolidation, it will undergo a rapid, highly exothermic neutralization reaction. This can over-pressurize sealed waste containers, leading to catastrophic rupture.

Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical from laboratory waste generation to final thermal destruction.

G N1 Waste Generation N-(1-methoxypropan-2-yl)cyclooctanamine N2 Segregation & Collection (Use HDPE/Glass Containers) N1->N2 Collect N3 Compatible Solvent Dilution (e.g., Ethanol/Hexane) N2->N3 Dilute N4 Temporary Storage (Flammables/Corrosives Cabinet) N3->N4 Store N5 EHS Transfer & Licensed Transport (UN2735) N4->N5 Schedule N6 Chemical Incineration (Primary Combustion) N5->N6 Dispose N7 Afterburner & Scrubber (NOx Emission Neutralization) N6->N7 Exhaust Gas

Workflow for the segregation, storage, and thermal destruction of cyclooctanamine waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the conditions of the current step are fully met.

Phase 1: Preparation and PPE
  • Action: Don heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and chemical splash goggles[5].

  • Validation Check: Ensure all handling occurs inside a certified chemical fume hood with a face velocity of 80–100 fpm. Keep all ignition sources and static-generating equipment out of the workspace[6].

Phase 2: Segregation and Dilution
  • Action: Transfer the residual N-(1-methoxypropan-2-yl)cyclooctanamine into a dedicated, high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as amines can degrade certain metals over time.

  • Action: Dissolve or mix the amine waste with a highly combustible, non-halogenated solvent (such as ethanol, methanol, or hexane)[3].

  • Causality: Diluting the thick amine in a combustible solvent lowers its viscosity and ensures rapid, complete vaporization during incineration. This prevents unburned amine droplets from escaping the primary combustion chamber.

Phase 3: Labeling and Storage
  • Action: Seal the container tightly. Label it explicitly as: "Hazardous Waste: Corrosive/Combustible Liquid (N-(1-methoxypropan-2-yl)cyclooctanamine, UN2735)"[2].

  • Action: Store the container in a ventilated flammables cabinet.

  • Validation Check: Physically verify that the storage area contains NO acidic waste and NO strong oxidizing agents[1].

Phase 4: EHS Handoff and Thermal Destruction
  • Action: Contact your institutional Environmental Health and Safety (EHS) office to schedule a pickup.

  • Action: The licensed waste facility will transport the chemical and destroy it via a chemical incinerator equipped with an afterburner and scrubber[3].

Emergency Spill & Decontamination Protocol

If N-(1-methoxypropan-2-yl)cyclooctanamine is spilled during the disposal process, standard spill kits may be dangerous. Follow this targeted protocol:

  • Evacuate and Isolate: Immediately remove all sources of ignition. Evacuate non-essential personnel and ensure maximum ventilation[1]. Do NOT use water jets, as this will spread the combustible liquid[7].

  • Inert Absorption: Cover the spill with a chemically inert absorbent, such as dry sand or vermiculite[2].

    • Causality: Never use combustible absorbents (like sawdust or paper towels) on a flammable/corrosive amine, as the heat of absorption can trigger spontaneous ignition.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a compatible hazardous waste bucket[6].

  • Surface Decontamination: Wash the spill site with a mildly acidic solution (e.g., 5% acetic acid) to neutralize the residual alkaline amine, followed by a thorough wash with soap and water[3].

  • Validation Check: Test the surface with pH paper. The area is only safe once the surface pH returns to neutral (pH ~7).

References

  • Enamine. "Safety Data Sheet - N-(prop-2-en-1-yl)cyclooctanamine hydrochloride." Enamine.net.
  • Thermo Fisher Scientific. "Safety Data Sheet - Cyclooctane." Thermofisher.com.
  • TCI Chemicals. "Safety Data Sheet - Cyclooctylamine." Tcichemicals.com.
  • ChemicalBook. "Cyclooctane - Safety Data Sheet." Chemicalbook.com.
  • Thermo Fisher Scientific. "Safety Data Sheet - Cyclooctylamine." Thermofisher.com.
  • Fisher Scientific. "Safety Data Sheet - Cyclooctylamine." Fishersci.com.
  • Benchchem. "Proper Disposal of Tris(2-pyridylmethyl)amine: A Guide for Laboratory Professionals." Benchchem.com.
  • ResearchGate. "Selective Non-catalytic Reduction (SNCR) of Nitrogen Oxide Emissions: A Perspective from Numerical Modeling." Researchgate.net.

Sources

Handling

Personal protective equipment for handling N-(1-methoxypropan-2-yl)cyclooctanamine

The handling of specialized, lab-scale organic intermediates such as N-(1-methoxypropan-2-yl)cyclooctanamine requires a rigorous, structurally informed approach to laboratory safety. Because this specific compound is a n...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of specialized, lab-scale organic intermediates such as N-(1-methoxypropan-2-yl)cyclooctanamine requires a rigorous, structurally informed approach to laboratory safety. Because this specific compound is a niche research chemical, it lacks a dedicated Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) or a specific National Institute for Occupational Safety and Health (NIOSH) profile[1][2].

As a Senior Application Scientist, my approach to developing a safety protocol for this compound relies on analyzing its molecular structure. N-(1-methoxypropan-2-yl)cyclooctanamine is a secondary amine featuring a bulky cyclooctyl ring and a lipophilic methoxypropyl chain. This structure dictates its hazard profile: it is highly lipophilic (capable of rapidly penetrating the stratum corneum of the skin), basic (causing corrosive tissue damage), and likely possesses a moderate vapor pressure that presents an inhalation hazard.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must implement a Chemical Hygiene Plan (CHP) that dictates specific Personal Protective Equipment (PPE) and engineering controls for uncharacterized or highly hazardous chemicals[1][3]. The following comprehensive guide provides the operational, PPE, and disposal frameworks required to handle this compound safely.

Risk Assessment & Hazard Causality

To select the correct PPE, we must first understand why the chemical is dangerous. The hazards of N-(1-methoxypropan-2-yl)cyclooctanamine are driven by its functional groups:

  • Corrosivity (Secondary Amine): Amines react with moisture in the skin and mucous membranes to form alkaline hydroxides, leading to severe chemical burns and saponification of dermal lipids.

  • Systemic Toxicity (Lipophilicity): The cyclooctyl and methoxypropyl groups increase the molecule's lipid solubility. If splashed on the skin, it will bypass the epidermal barrier much faster than simple aqueous bases, entering the bloodstream and potentially causing systemic central nervous system (CNS) or cardiovascular effects.

  • Incompatibility: Like other aliphatic amines, it will react exothermically with strong oxidizing agents, heavy metals (which form explosive complexes), and strong acids[4].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile examination gloves provide zero protection against lipophilic amines; the chemical will permeate the matrix and trap the corrosive agent against your skin[5][6].

Table 1: Mandatory PPE and Glove Compatibility Profile for N-(1-methoxypropan-2-yl)cyclooctanamine

PPE CategoryRecommended EquipmentCausality / Scientific JustificationBreakthrough Time (Proxy Aliphatic Amines)
Hand Protection Butyl Rubber (Primary) or Heavy-Duty Nitrile (>8 mil)Butyl rubber provides the highest resistance to swelling and degradation caused by lipophilic amines[5][6].> 480 minutes (Butyl)
Hand Protection Avoid: Latex, Vinyl, Thin NitrileAliphatic amines rapidly degrade these polymers, leading to catastrophic glove failure[6].< 10 minutes
Eye/Face Protection Chemical Splash Goggles + Face ShieldAmines cause irreversible corneal damage. A face shield prevents droplet inhalation and facial burns.N/A
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronProtects against splashes and potential flammability hazards inherent to organic amines.N/A
Respiratory NIOSH-certified SCBA or Full-Face Respirator (Organic Vapor/Acid Gas cartridge)Required only if handling outside a fume hood or during a spill response where vapor concentrations are unknown[2][7].N/A

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the previous step is successful.

Step 1: Environmental & Engineering Control Verification

  • Verify that the chemical fume hood is operational. The face velocity must be between 80–100 feet per minute (fpm)[3][8]. Self-Validation: Check the digital monitor or tape a Kimwipe to the sash; it should pull gently inward.

  • Clear the hood of all incompatible materials, specifically strong acids, halogens, and oxidizing agents.

Step 2: PPE Donning & Inspection

  • Inspect butyl rubber gloves for micro-punctures by trapping air inside and rolling the cuff to check for pressure leaks.

  • Don the FR lab coat, chemical splash goggles, and gloves. Double-gloving (thin nitrile inner, butyl outer) is recommended for extended manipulations[5].

Step 3: Chemical Manipulation

  • Keep the fume hood sash as low as possible (below the breathing zone) during all transfers[8].

  • Use glass or high-density polyethylene (HDPE) secondary containment. Avoid copper, brass, or bronze fittings, as amines can form explosive complexes with these metals.

  • Transfer the chemical using a gas-tight syringe or a dedicated glass pipette.

Step 4: Decontamination

  • Rinse all glassware that contacted the amine with a dilute, weak acid (e.g., 5% acetic acid) to neutralize the base, followed by copious amounts of water, before removing it from the hood.

AmineWorkflow Start Start Protocol CheckHood Verify Fume Hood Face Velocity (80-100 fpm) Start->CheckHood DonPPE Don Butyl Gloves, Goggles, FR Coat CheckHood->DonPPE Velocity OK Transfer Execute Chemical Transfer Inside Hood DonPPE->Transfer Decon Neutralize Glassware (5% Acetic Acid) Transfer->Decon End Safe Completion Decon->End

Caption: Operational workflow and self-validating safety checks for handling lipophilic secondary amines.

Emergency Response & Spill Management

In the event of a spill, the primary threat shifts from localized skin contact to acute inhalation toxicity and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate laboratory area. If the spill is outside a fume hood, do not attempt to clean it without respiratory protection.

  • Respiratory Protection: Responders must don a NIOSH-certified full-face respirator with an organic vapor/acid gas cartridge (or SCBA for large volumes)[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or a commercial spill pad. Critical Warning: Never use sawdust or combustible materials, as the heat of neutralization or oxidation can ignite the mixture.

  • Neutralization: Carefully apply a weak acid (like sodium bisulfate or dilute acetic acid) from the perimeter inward to neutralize the amine.

  • Collection: Scoop the neutralized slurry using non-sparking plastic tools into a hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess InHood Inside Fume Hood Assess->InHood OutHood Outside Fume Hood Assess->OutHood Contain Contain with Inert Absorbent (Sand) InHood->Contain Evacuate Evacuate Lab & Don NIOSH Respirator OutHood->Evacuate Evacuate->Contain Neutralize Neutralize with Dilute Acid Contain->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Caption: Emergency logic tree for secondary amine spills, dictating respiratory requirements.

Waste Disposal Plan

Improper disposal of amines can lead to pressurized container explosions if mixed with incompatible waste streams.

  • Segregation: N-(1-methoxypropan-2-yl)cyclooctanamine waste must be strictly segregated from acidic waste, halogenated solvents, and oxidizing agents[4].

  • Containment: Store waste in chemically compatible, properly labeled HDPE or glass containers. Ensure the container is not completely full to allow for potential vapor expansion.

  • Labeling: Secondary containers used for waste must be labeled with the full chemical name, the primary hazard (Corrosive/Toxic), and the date of initial accumulation, adhering to OSHA and EPA standards[9].

  • Disposal: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard disposal method for nitrogen-containing organic compounds.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at:[Link]

  • OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available at:[Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. Available at:[Link]

  • OSHA FactSheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Available at:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine. Centers for Disease Control and Prevention. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline. Centers for Disease Control and Prevention. Available at:[Link]

  • Ammonia Solution, Ammonia, Anhydrous | NIOSH. Centers for Disease Control and Prevention. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at:[Link]

Sources

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